2-Methoxy-5-nitrobenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88331. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methoxy-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7-3-2-5(12(13)14)4-6(7)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFADEJSZXEVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215712 | |
| Record name | 4-Nitro-2-(trifluoromethyl)anisole | |
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Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654-76-2 | |
| Record name | 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=654-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Nitro-2-(trifluoromethyl)anisole | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 654-76-2 | |
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| Record name | 4-Nitro-2-(trifluoromethyl)anisole | |
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| Record name | 4-nitro-2-(trifluoromethyl)anisole | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methoxy-5-nitrobenzotrifluoride
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Methoxy-5-nitrobenzotrifluoride, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound (CAS No: 654-76-2) is a substituted aromatic compound with the molecular formula C₈H₆F₃NO₃.[1][2] Its structure, featuring a methoxy group, a nitro group, and a trifluoromethyl group on a benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dye industries.[1]
Physical and Chemical Data
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆F₃NO₃ | [1][2] |
| Molecular Weight | 221.13 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 79-81 °C | [1] |
| Boiling Point | ~267.2 °C at 760 mmHg | [1] |
| Solubility | Low in water; Soluble in common organic solvents such as dichloromethane and toluene. | |
| Purity | Typically ≥99.0% | [1] |
| Calculated logP | 2.6 | [3] |
| Calculated pKa | Not available | |
| Density | Not available | |
| Vapor Pressure | Not available |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by its three functional groups. The trifluoromethyl group enhances lipophilicity and metabolic stability in potential drug candidates.[4] The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group, a key transformation for further functionalization. The methoxy group is an electron-donating group, influencing the regioselectivity of electrophilic aromatic substitution reactions.
Reduction of the Nitro Group
A common and crucial reaction of this compound is the reduction of the nitro group to form 2-Methoxy-5-aminobenzotrifluoride. This transformation is a gateway to a wide range of derivatives, as the resulting aniline is a versatile nucleophile.
This protocol describes a general procedure for the reduction of a nitroaromatic compound using catalytic hydrogenation, a method known for its high efficiency and clean reaction profile.[5]
Materials:
-
This compound
-
Methanol (reagent grade)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in methanol.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm) or use a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol to ensure all the product is collected.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Methoxy-5-aminobenzotrifluoride, which can be further purified by recrystallization or column chromatography.
Synthesis of this compound
A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a chlorine atom in 2-chloro-5-nitrobenzotrifluoride with a methoxy group from sodium methoxide.
Proposed Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
-
2-Chloro-5-nitrobenzotrifluoride[6]
-
Sodium methoxide
-
Methanol (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 2-chloro-5-nitrobenzotrifluoride in anhydrous methanol.[6]
-
Add sodium methoxide to the solution. The reaction is typically performed with a slight excess of the nucleophile.
-
Heat the reaction mixture to reflux and maintain this temperature, with stirring, for several hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize any excess sodium methoxide with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Spectroscopic Properties
The structural confirmation of this compound relies on various spectroscopic techniques.
-
Mass Spectrometry (MS): The electron ionization mass spectrum is available in the NIST database.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum, showing characteristic peaks for the nitro, methoxy, and trifluoromethyl groups, is also available from NIST.[2]
-
-
¹H NMR: Three signals are expected in the aromatic region, corresponding to the three protons on the benzene ring. A singlet with an integration of 3H would be observed for the methoxy group protons.
-
¹³C NMR: Eight distinct signals are expected, one for each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group is sensitive to the electronic environment of the aromatic ring.[3][9][10][11]
-
Applications in Drug Discovery and Development
The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[4][12] As such, this compound serves as a valuable building block in the synthesis of novel therapeutic agents.[1] Its utility is highlighted in the synthesis of compounds with potential antimicrobial and anticancer activities.[13][14]
The following diagram illustrates a general workflow where an intermediate like this compound is utilized in a drug discovery program.
Caption: Drug discovery workflow utilizing this compound.
Hypothetical Signaling Pathway Involvement
While there is no direct evidence of this compound modulating specific signaling pathways, its derivatives, owing to the trifluoromethyl moiety, could potentially be designed to target various cellular pathways implicated in diseases like cancer.[4] For instance, a synthesized derivative could act as a kinase inhibitor. The diagram below illustrates a hypothetical scenario where a drug derived from this intermediate inhibits a pro-survival signaling pathway.
Caption: Hypothetical inhibition of an RTK signaling pathway by a drug derivative.
Conclusion
This compound is a chemical intermediate with significant potential in the synthesis of complex organic molecules. Its unique combination of functional groups makes it a valuable precursor in the development of new pharmaceuticals and other specialty chemicals. This guide has provided a detailed overview of its chemical properties, synthetic accessibility, and potential applications, offering a solid foundation for researchers and developers working with this compound.
References
- 1. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data [boulingchem.com]
- 2. This compound [webbook.nist.gov]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Chloro-5-nitrobenzotrifluoride 97 777-37-7 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. colorado.edu [colorado.edu]
- 12. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on 2-Methoxy-5-nitrobenzotrifluoride (CAS Number 654-76-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-nitrobenzotrifluoride is a substituted aromatic compound featuring methoxy, nitro, and trifluoromethyl functional groups. This unique combination of electron-donating and electron-withdrawing groups makes it a versatile intermediate in organic synthesis. The trifluoromethyl group, in particular, is of significant interest in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its potential applications in drug discovery and development.
Chemical and Physical Properties
This compound is a crystalline solid at room temperature.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 654-76-2 | [2] |
| Molecular Formula | C8H6F3NO3 | [2] |
| Molecular Weight | 221.13 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 79-81 °C | [3] |
| Boiling Point | 267.2 °C at 760 mmHg (approx.) | |
| Purity | ≥99.0% (typical) | [3] |
| Solubility | Soluble in common organic solvents | |
| InChI Key | KGFADEJSZXEVMC-UHFFFAOYSA-N | [2] |
Synthesis and Reactivity
The synthesis of this compound can be approached through two primary retrosynthetic pathways, as illustrated below.
References
A Comprehensive Technical Guide to the Physical Properties of 2-Methoxy-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2-Methoxy-5-nitrobenzotrifluoride (CAS No. 654-76-2), a key intermediate in the pharmaceutical, agrochemical, and dye industries. This document outlines its key physical characteristics, detailed experimental protocols for property determination, and a summary of its synthesis.
Core Physical and Chemical Properties
This compound is a substituted aromatic compound with a molecular formula of C8H6F3NO3.[1] Its structure, featuring a trifluoromethyl group, a nitro group, and a methoxy group on a benzene ring, imparts specific chemical reactivity and physical characteristics that are crucial for its application in organic synthesis. The trifluoromethyl group can enhance properties like lipophilicity and metabolic stability in pharmaceutical compounds, while the nitro group is a versatile functional group for further chemical transformations.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C8H6F3NO3 | |
| Molecular Weight | 221.13 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 79-81 °C | |
| Boiling Point | ~267.2 °C at 760 mmHg | |
| Solubility in Water | Low (expected) | [3] |
| Solubility in Organic Solvents | Soluble in dichloromethane, toluene, and chloroform | [3] |
| Purity | Typically ≥99.0% | [2] |
Experimental Protocols
Detailed experimental procedures for determining the key physical properties of this compound are outlined below. These are generalized standard laboratory procedures applicable to this compound.
Synthesis of this compound
The synthesis of this compound typically involves the nitration of an aromatic precursor containing a methoxy group. A common method is the nitration of 2-methoxybenzotrifluoride using a mixed acid system of nitric acid and sulfuric acid under controlled temperature and reaction time.[3] Post-reaction, the pure product is obtained through purification and separation processes.
Determination of Melting Point
The melting point of a crystalline solid like this compound can be determined using the capillary method.
-
Sample Preparation : A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-4 mm.[4][5]
-
Apparatus Setup : The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[4][6]
-
Heating : The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[4]
-
Observation : The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[4][7] For a pure substance, this range is typically narrow.
Determination of Boiling Point
For high-boiling-point compounds like this compound, distillation is a common method for boiling point determination.
-
Apparatus Setup : A small quantity of the liquid is placed in a distillation flask. For small amounts, a Thiele tube or a similar micro boiling point apparatus can be used.[8] A thermometer is positioned so that the top of the bulb is level with the side arm of the flask.
-
Heating : The liquid is heated gently.[8]
-
Observation : The temperature is recorded when the liquid is boiling and its vapor is condensing on the thermometer bulb, indicating that the vapor pressure of the liquid equals the atmospheric pressure. This stable temperature is the boiling point.[8]
Determination of Solubility
The solubility of this compound in various solvents can be determined through simple dissolution tests.
-
Procedure : A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.[9]
-
A measured volume of the solvent (e.g., 0.75 mL) is added in portions.[9]
-
The mixture is shaken vigorously after each addition.[9]
-
Observation : The compound is classified as soluble if it completely dissolves. If it does not dissolve, it is classified as insoluble. This can be tested with a range of solvents to determine its solubility profile.
Visualized Workflows
The following diagrams illustrate the logical workflows for the synthesis and physical property determination of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data [boulingchem.com]
- 4. southalabama.edu [southalabama.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
2-Methoxy-5-nitrobenzotrifluoride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core physicochemical properties of 2-Methoxy-5-nitrobenzotrifluoride, a fluorinated building block relevant in various research and development applications. The data is presented for easy reference and integration into experimental and developmental workflows.
Core Physicochemical Data
The fundamental molecular properties of this compound have been compiled and are presented in the table below. This data is essential for stoichiometric calculations, analytical method development, and material characterization.
| Identifier | Value |
| Molecular Formula | C8H6F3NO3[1][2][3] |
| Molecular Weight | 221.13 g/mol [1][3][4] |
| CAS Number | 654-76-2[1][2] |
Chemical Structure and Nomenclature
This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with a methoxy group (-OCH3), a nitro group (-NO2), and a trifluoromethyl group (-CF3).
Synonyms:
Logical Relationship of Chemical Properties
The following diagram illustrates the relationship between the fundamental properties of the molecule, which are essential for its identification and use in experimental settings.
Caption: Relationship between molecular formula, molecular weight, and CAS number.
References
Spectroscopic Profile of 2-Methoxy-5-nitrobenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-5-nitrobenzotrifluoride (CAS No: 654-76-2), a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental spectra in public databases, this document combines available data with predicted spectroscopic values based on the analysis of structurally similar compounds. This guide is intended to support research and development activities by providing detailed spectroscopic information and the methodologies for its acquisition.
Chemical Structure and Properties
-
IUPAC Name: 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene
-
Molecular Formula: C₈H₆F₃NO₃
-
Molecular Weight: 221.13 g/mol [1]
-
Structure:
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups and the electron-donating effect of the methoxy group. A singlet for the methoxy protons will also be present at a characteristic upfield position.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.3 - 8.5 | d | 1H | H-6 |
| ~ 7.8 - 8.0 | dd | 1H | H-4 |
| ~ 7.2 - 7.4 | d | 1H | H-3 |
| ~ 4.0 | s | 3H | -OCH₃ |
Note: Predicted values are based on general substituent effects on aromatic systems. Actual values may vary. Coupling constants (J) are expected to be in the typical range for ortho (~8-9 Hz) and meta (~2-3 Hz) coupling.
The ¹³C NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts are significantly affected by the attached functional groups.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 | C-2 (C-OCH₃) |
| ~ 145 - 150 | C-5 (C-NO₂) |
| ~ 130 - 135 | C-1 (C-CF₃) |
| ~ 125 - 130 (q) | -CF₃ |
| ~ 120 - 125 | C-4 |
| ~ 115 - 120 | C-6 |
| ~ 110 - 115 | C-3 |
| ~ 55 - 60 | -OCH₃ |
Note: The signal for the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 to -65 | s | -CF₃ |
Note: The chemical shift is relative to a standard such as CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is available from the NIST Chemistry WebBook[2][3]. The spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~ 1600 - 1580 | Strong | Aromatic C=C Bending |
| ~ 1530 & 1350 | Strong | N-O Asymmetric & Symmetric Stretch (NO₂) |
| ~ 1300 - 1100 | Strong | C-F Stretch (-CF₃) |
| ~ 1250 - 1000 | Strong | C-O Stretch (Aryl Ether) |
Note: The values are approximated from the graphical representation of the spectrum.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is available from the NIST Chemistry WebBook[1][4]. The mass spectrum shows the molecular ion peak and various fragment ions.
| m/z | Relative Intensity | Assignment |
| 221 | Moderate | [M]⁺ (Molecular Ion) |
| 206 | Moderate | [M - CH₃]⁺ |
| 191 | Low | [M - NO]⁺ |
| 175 | High | [M - NO₂]⁺ |
| 147 | Moderate | [M - NO₂ - CO]⁺ |
| 127 | Moderate | [C₆H₃F₂]⁺ |
Note: The relative intensities are estimated from the graphical representation of the spectrum.
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum can be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, the spectrum of a solid sample can be recorded as a KBr pellet or a Nujol mull. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum is acquired using a mass spectrometer, typically with electron ionization (EI) for this type of compound. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Logical Relationship of Spectroscopic Data
The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: Relationship between spectra and structure.
References
solubility of 2-Methoxy-5-nitrobenzotrifluoride in organic solvents
An In-depth Technical Guide to the Solubility of 2-Methoxy-5-nitrobenzotrifluoride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the known solubility characteristics of this compound (CAS No. 654-76-2). While specific quantitative solubility data across a broad range of organic solvents is not extensively published, this document compiles available qualitative information, key physicochemical properties, and standardized experimental protocols for determining solubility. This guide is intended to serve as a foundational resource for laboratory professionals engaged in synthesis, formulation, and drug development who require an understanding of this compound's behavior in various solvent systems.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is essential for predicting its solubility and handling characteristics. This compound is a chemical intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes[1][2]. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 654-76-2 | [1][3] |
| Molecular Formula | C₈H₆F₃NO₃ | [1][3][4] |
| Molecular Weight | 221.13 g/mol | [1][3][4] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 79-81 °C | [1][4] |
| Boiling Point | ~267.2 °C at 760 mmHg | [1] |
| Density | ~1.45 g/cm³ | [5] |
Solubility Profile
The molecular structure of this compound, which includes a lipophilic trifluoromethyl group, suggests a preference for organic solvents over aqueous media[1]. The available data, while qualitative, supports this assessment.
| Solvent | Solubility | Reference |
| Water | Insoluble / Low | [5] |
| Dichloromethane | Soluble | [5] |
| Chloroform | Soluble | [5] |
| Toluene | Soluble | [5] |
| Ethanol | Soluble | [5] |
| Ether | Soluble | [5] |
The principle of "like dissolves like" is a fundamental guideline for predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another[6][7]. The diagram below illustrates this relationship.
Caption: The "Like Dissolves Like" principle of solubility.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid compound in a solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (≥99.0% purity)[1]
-
Selected organic solvent (analytical grade)
-
Scintillation vials or flasks with airtight caps
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure a saturated solution is achieved.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute[6].
-
Phase Separation: After equilibration, allow the vial to rest in the temperature-controlled bath for several hours to permit the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the volumetric flask under vacuum or in a fume hood and weigh the remaining solid residue.
-
Spectroscopic/Chromatographic Method: Dilute the filtered sample to a known concentration within the calibrated range of an analytical instrument (e.g., HPLC). Calculate the original concentration based on the dilution factor.
-
-
Calculation: Express the solubility in desired units, such as g/100 mL or mol/L.
The workflow for this experimental protocol is visualized in the diagram below.
Caption: Experimental workflow for solubility determination.
Conclusion
This compound is a crystalline solid with good solubility in common polar and non-polar organic solvents and low solubility in water. For applications requiring precise solubility values, the isothermal shake-flask method detailed in this guide provides a robust and reliable framework for experimental determination. Researchers are advised to perform these measurements for their specific solvent systems and conditions to ensure accuracy in their work.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | CAS: 654-76-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data [boulingchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.ws [chem.ws]
chemical structure and IUPAC name of 2-Methoxy-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxy-5-nitrobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and dyes. This document details its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol.
Chemical Structure and IUPAC Name
This compound is an aromatic organic compound.[1] Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃).
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-methoxy-4-nitro-2-(trifluoromethyl)benzene .[1] It is also known by other names, including 4-nitro-2-(trifluoromethyl)anisole and 5-nitro-2-methoxybenzotrifluoride.[1]
Physicochemical Properties
This compound is a white to light yellow crystalline powder at room temperature.[2] It is characterized by the following properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₆F₃NO₃ | [1] |
| Molecular Weight | 221.13 g/mol | [1] |
| Melting Point | 79-81 °C | [2] |
| Boiling Point | ~267.2 °C at 760 mmHg | [2] |
| Purity | ≥99.0% | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Solubility | Low in water; soluble in common organic solvents such as dichloromethane and toluene. | |
| CAS Number | 654-76-2 | [1] |
Experimental Protocols
Representative Synthesis: Nucleophilic Aromatic Substitution
This protocol describes a potential synthesis of this compound from 2-chloro-5-nitrobenzotrifluoride.
Materials:
-
2-Chloro-5-nitrobenzotrifluoride
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux, extraction, and filtration
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-nitrobenzotrifluoride in a suitable solvent such as anhydrous methanol or toluene.
-
Addition of Reagent: Add a stoichiometric excess (typically 1.5 to 2 equivalents) of sodium methoxide to the solution. The addition may be done portion-wise if using solid sodium methoxide, or dropwise if using a solution, to control any initial exotherm.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If methanol was used as the solvent, it can be removed under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the residue with water and an organic solvent immiscible with water, such as ethyl acetate or dichloromethane. Acidify the aqueous layer with 1 M hydrochloric acid to neutralize any excess sodium methoxide. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a crystalline solid.
Visualizations
Chemical Structure of this compound
Caption: 2D representation of this compound.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
References
An In-Depth Technical Guide on the Reactivity of the Trifluoromethyl Group in 2-Methoxy-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the trifluoromethyl group and other key functional moieties in 2-Methoxy-5-nitrobenzotrifluoride. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) and nitro (-NO2) groups significantly influences the chemical behavior of the aromatic ring, rendering it highly susceptible to specific transformations. This document details the reactivity of the molecule, focusing on nucleophilic aromatic substitution and the reduction of the nitro group, providing experimental protocols and quantitative data where available. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development in harnessing the synthetic potential of this versatile intermediate.
Introduction
This compound is a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its chemical structure, featuring a methoxy group, a nitro group, and a trifluoromethyl group on a benzene ring, provides a unique platform for a variety of chemical modifications. The trifluoromethyl group, in particular, imparts distinct properties to the molecule, including high metabolic stability and increased lipophilicity, which are often desirable in drug candidates.[2] This guide explores the reactivity of this compound, with a special focus on the interplay between the trifluoromethyl group and the other substituents on the aromatic ring.
Core Reactivity Principles
The reactivity of the aromatic ring in this compound is predominantly governed by the strong electron-withdrawing nature of both the trifluoromethyl and nitro groups. This electronic effect has two major consequences:
-
Deactivation towards Electrophilic Aromatic Substitution: The electron-deficient nature of the benzene ring makes it less susceptible to attack by electrophiles.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The significant decrease in electron density on the aromatic ring makes it an excellent substrate for nucleophilic attack. The trifluoromethyl and nitro groups can stabilize the negative charge of the Meisenheimer complex, the key intermediate in SNAr reactions.[3][4]
Key Reactions and Experimental Protocols
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation of this compound, yielding 2-Methoxy-5-(trifluoromethyl)aniline. This aniline derivative is a valuable building block for the synthesis of more complex molecules.[5]
Reaction Scheme:
Caption: Reduction of this compound.
Experimental Protocol: Catalytic Hydrogenation
A detailed and high-yield protocol for the reduction of the nitro group has been reported and is summarized below.[6]
| Parameter | Value |
| Reactant | 4-Methoxy-3-nitrobenzotrifluoride |
| Catalyst | 10% Palladium on activated carbon (Pd/C) |
| Solvent | Methanol |
| Gas | Hydrogen (H₂) atmosphere |
| Temperature | Room temperature |
| Reaction Time | Overnight |
| Work-up | Filtration through Celite, concentration |
| Product | 2-Methoxy-5-(trifluoromethyl)aniline |
| Yield | 99% |
| Analysis | ESI-MS m/z: 192.1 (MH+) |
Methodology:
A solution of 4-methoxy-3-nitrobenzotrifluoride in methanol is charged into a reaction vessel. A catalytic amount of 10% Pd/C is added to the mixture. The vessel is then placed under a hydrogen atmosphere and stirred overnight at room temperature. Upon completion of the reaction, the mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the product, 2-methoxy-5-(trifluoromethyl)aniline, as an off-white solid.[6]
Nucleophilic Aromatic Substitution (SNAr)
Illustrative Reaction Workflow:
Caption: Generalized workflow for SNAr on an activated ring.
Further research is required to identify specific protocols and quantitative outcomes for SNAr reactions on this compound.
Reactions Involving the Methoxy Group
The methoxy group in this compound can potentially undergo demethylation to yield the corresponding phenol. This transformation is typically achieved under harsh conditions using strong acids or Lewis acids. Electrochemical methods for demethylation of methoxyphenols have also been reported, which could offer a milder alternative. However, specific experimental protocols for the demethylation of this compound are not well-documented in the literature.
Biological Activity and Drug Development Implications
While this compound itself is primarily used as a chemical intermediate, its derivatives, particularly the resulting anilines, are of significant interest in drug discovery. The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[2] The 2-methoxy-5-(trifluoromethyl)aniline core is found in molecules targeting a range of biological pathways. For instance, it serves as a key intermediate in the synthesis of pharmaceuticals for metabolic disorders and central nervous system conditions.
The biological activity of compounds derived from this compound is diverse and depends on the further functionalization of the molecule. The amino group of 2-methoxy-5-(trifluoromethyl)aniline provides a convenient handle for the introduction of various pharmacophores through reactions such as acylation.[5]
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. The strong electron-withdrawing properties of the trifluoromethyl and nitro groups dictate its reactivity, making the reduction of the nitro group and nucleophilic aromatic substitution the most prominent transformations. While a highly efficient protocol for the synthesis of 2-Methoxy-5-(trifluoromethyl)aniline is well-established, further research is needed to explore the full scope of nucleophilic aromatic substitution and other reactions on this versatile molecule. The insights and protocols provided in this guide are intended to aid researchers in leveraging the synthetic potential of this compound for the development of novel pharmaceuticals and other advanced materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buy 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [smolecule.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [chemicalbook.com]
- 6. 2-Methoxy-5-(trifluoromethyl)aniline (349-65-5) at Nordmann - nordmann.global [nordmann.global]
An In-depth Technical Guide to the Electrophilicity of 2-Methoxy-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic character of 2-Methoxy-5-nitrobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Understanding the electrophilicity of this molecule is crucial for predicting its reactivity, optimizing reaction conditions, and designing novel synthetic pathways.
Molecular Structure and Electronic Properties
This compound possesses a unique substitution pattern on the benzene ring that profoundly influences its electronic properties and, consequently, its electrophilicity. The molecule incorporates a methoxy (-OCH₃) group, a nitro (-NO₂) group, and a trifluoromethyl (-CF₃) group.
The interplay of these substituents governs the electron density of the aromatic ring. The methoxy group is an electron-donating group (EDG) through resonance, while the nitro and trifluoromethyl groups are potent electron-withdrawing groups (EWGs) through both resonance and inductive effects. The strong deactivating effect of the nitro and trifluoromethyl groups significantly reduces the electron density of the benzene ring, making it highly electrophilic.
This pronounced electrophilic character dictates the molecule's reactivity, rendering it susceptible to nucleophilic attack, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions. Conversely, the electron-deficient nature of the ring makes it highly deactivated towards electrophilic aromatic substitution (EAS).
Quantitative Analysis of Substituent Effects
The electronic influence of the substituents can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta and para positions.
| Substituent | σ (meta) | σ (para) |
| -OCH₃ | +0.12 | -0.27 |
| -NO₂ | +0.71 | +0.78 |
| -CF₃ | +0.43 | +0.54 |
Data sourced from available chemical literature.
The positive σ values for the nitro and trifluoromethyl groups indicate their strong electron-withdrawing nature, while the negative para-value for the methoxy group reflects its electron-donating character through resonance. The cumulative effect of these substituents results in a highly electron-deficient aromatic system, predisposing this compound to act as a potent electrophile.
Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reaction for this compound, driven by its electrophilicity, is nucleophilic aromatic substitution. In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. While the molecule does not have a conventional leaving group like a halogen, under forcing conditions or with a suitable nucleophile, displacement of the methoxy or nitro group could be envisioned, although cleavage of the C-F bonds in the trifluoromethyl group is highly unlikely.
A more common application of this compound is as a precursor. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. The electrophilic nature of the ring will influence the conditions required for this reduction.
Logical Workflow for Assessing Reactivity
The following diagram illustrates the logical workflow for evaluating the reactivity of this compound in a typical SNAr reaction.
Caption: Logical workflow for an SNAr reaction involving this compound.
Experimental Protocol for Nucleophilic Aromatic Substitution
Objective: To assess the reactivity of this compound with a model nucleophile, such as morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) followed by potassium carbonate (2.0 eq).
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (or after a set time for kinetic analysis), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Collection for Quantitative Analysis:
To obtain quantitative data on the electrophilicity, the reaction can be monitored over time by taking aliquots from the reaction mixture and analyzing them by a suitable method (e.g., GC or HPLC) to determine the concentration of the starting material and product. This data can then be used to calculate the reaction rate constant.
Theoretical Frameworks for Electrophilicity
Mayr's Electrophilicity Scale
Mayr's electrophilicity scale provides a quantitative measure of the kinetic electrophilicity of a wide range of compounds. While this compound is not currently listed in Mayr's database, its high degree of activation by two strong electron-withdrawing groups suggests it would possess a high electrophilicity parameter (E). This would place it in a category of reactive electrophiles capable of reacting with a broad spectrum of nucleophiles.
Electrophilicity Index (ω)
The electrophilicity index (ω), derived from conceptual density functional theory (DFT), is another powerful tool for quantifying the electrophilic character of a molecule. It is defined as ω = μ²/2η, where μ is the electronic chemical potential and η is the chemical hardness. A higher value of ω indicates a greater capacity of a molecule to accept electrons. Computational modeling could be employed to calculate the electrophilicity index of this compound and compare it with other known electrophiles.
The following diagram illustrates the conceptual relationship between the structural features of this compound and its resulting electrophilicity.
Caption: Conceptual diagram illustrating the origin of the high electrophilicity of this compound.
Applications in Drug Development
The well-defined electrophilic character of this compound makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its predictable reactivity allows for the controlled introduction of various functionalities onto the aromatic core, which is a common scaffold in many drug molecules. The ability to undergo clean and efficient nucleophilic substitution reactions is particularly advantageous in the construction of complex molecular architectures.
Conclusion
This compound is a highly electrophilic aromatic compound due to the synergistic electron-withdrawing effects of the nitro and trifluoromethyl substituents. This intrinsic electrophilicity is the cornerstone of its chemical reactivity, primarily manifesting in its susceptibility to nucleophilic aromatic substitution. While quantitative experimental data remains to be systematically documented, theoretical frameworks and comparative analysis with analogous structures provide a robust understanding of its reactivity profile. This knowledge is indispensable for its effective utilization in synthetic organic chemistry, particularly in the realm of pharmaceutical research and development.
An In-Depth Technical Guide on the Stability and Storage of 2-Methoxy-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxy-5-nitrobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety throughout its lifecycle, from laboratory research to commercial application.
Physicochemical Properties
This compound is a white to light yellow crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆F₃NO₃ | [1] |
| Molecular Weight | 221.13 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 79-81 °C | [2] |
| Boiling Point | ~267.2 °C at 760 mmHg | [2] |
| Solubility | Soluble in common organic solvents like dichloromethane and toluene. Low solubility in water. | [3] |
Stability Profile
Under standard ambient conditions, this compound is a stable compound. However, its stability can be compromised by exposure to high temperatures, light, humidity, and certain chemical agents. The presence of the nitro group and the trifluoromethyl group on the aromatic ring influences its reactivity and degradation pathways.[4]
Thermal Stability
Hypothetical Thermal Stability Data
The following table (Table 2) presents hypothetical data from a thermal stress study to illustrate the potential impact of temperature on the purity of this compound over time.
Table 2: Hypothetical Thermal Stability of this compound
| Temperature | Time (weeks) | Purity (%) | Appearance |
| 40°C | 0 | 99.8 | White powder |
| 4 | 99.7 | White powder | |
| 8 | 99.5 | Faintly yellow powder | |
| 12 | 99.2 | Yellowish powder | |
| 60°C | 0 | 99.8 | White powder |
| 4 | 98.5 | Yellowish powder | |
| 8 | 97.1 | Yellow powder | |
| 12 | 95.5 | Brownish-yellow solid | |
| 80°C | 0 | 99.8 | White powder |
| 1 | 96.2 | Brownish-yellow solid | |
| 2 | 92.5 | Brown solid | |
| 4 | 88.1 | Dark brown solid |
Photostability
Benzotrifluoride derivatives can undergo photolytic degradation, with the nature of the substituents on the aromatic ring playing a significant role in their reactivity.[7] The presence of a nitro group, a strong electron-withdrawing group, can influence the photolytic stability. Direct exposure to UV or high-intensity visible light may lead to the degradation of this compound.
Hypothetical Photostability Data
Table 3 provides hypothetical data from a photostability study conducted under ICH Q1B guidelines.
Table 3: Hypothetical Photostability of this compound
| Condition | Illumination | Purity (%) | Appearance |
| Control (Dark) | 0 lux hours | 99.8 | White powder |
| 1.2 million lux hours | 99.7 | White powder | |
| Exposed Sample | 1.2 million lux hours | 98.9 | Faintly yellow powder |
| 2.4 million lux hours | 97.8 | Yellowish powder | |
| UV Exposure | 200 Wh/m² | 98.5 | Faintly yellow powder |
| 400 Wh/m² | 96.9 | Yellow powder |
Hydrolytic Stability
The trifluoromethyl group in benzotrifluoride derivatives can be susceptible to hydrolysis under certain pH conditions, although this is not always a significant degradation pathway.[7][8] The overall stability of this compound in aqueous solutions at different pH values should be evaluated to understand its potential for degradation in the presence of moisture.
Hypothetical Hydrolytic Stability Data
Table 4 illustrates hypothetical results from a hydrolytic stability study.
Table 4: Hypothetical Hydrolytic Stability of this compound at 25°C
| pH | Time (days) | Purity (%) |
| 4.0 | 0 | 99.8 |
| 7 | 99.7 | |
| 14 | 99.6 | |
| 30 | 99.5 | |
| 7.0 | 0 | 99.8 |
| 7 | 99.8 | |
| 14 | 99.7 | |
| 30 | 99.7 | |
| 9.0 | 0 | 99.8 |
| 7 | 99.2 | |
| 14 | 98.5 | |
| 30 | 97.1 |
Incompatibility
This compound is reported to be reactive with strong oxidizing agents, strong reducing agents, and strong bases.[3] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place.[3] Refrigeration (2-8 °C) is advisable for long-term storage.
-
Light: Protect from light.[3] Store in amber glass vials or other light-opaque containers.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Container: Use tightly sealed, corrosion-resistant containers to prevent moisture ingress.[3]
-
Ventilation: Store in a well-ventilated area.[3]
The logical relationship between storage conditions and the stability of the compound is illustrated in the following diagram:
Caption: Storage conditions and their impact on stability.
Experimental Protocols for Stability Testing
The following are detailed, albeit hypothetical, methodologies for conducting stability studies on this compound, based on ICH guidelines.
Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Caption: Workflow for forced degradation studies.
4.1.1. Acidic Hydrolysis
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
4.1.2. Basic Hydrolysis
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature (25°C).
-
Withdraw aliquots at 30 minutes, 1, 2, and 4 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute with mobile phase for HPLC analysis.
4.1.3. Oxidative Degradation
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Take samples at 2, 4, 8, and 24 hours.
-
Dilute with mobile phase for immediate HPLC analysis.
4.1.4. Thermal Degradation (Solid State)
-
Place a known amount of solid this compound in a clear glass vial.
-
Expose the sample to a temperature of 80°C in a calibrated oven.
-
Analyze the sample at 1, 2, and 4 weeks.
-
For analysis, dissolve the solid in a suitable solvent and dilute to the target concentration for HPLC.
4.1.5. Photostability
-
Expose the solid compound and a solution (e.g., in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light by wrapping the vial in aluminum foil.
-
Analyze both the exposed and control samples by HPLC.
Long-Term and Accelerated Stability Testing Protocol
This protocol is designed to predict the shelf-life of the compound under defined storage conditions.
4.2.1. Sample Preparation and Storage
-
Package this compound in its proposed container-closure system (e.g., amber glass vials with screw caps).
-
Place the samples in stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
4.2.2. Testing Schedule
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
4.2.3. Analytical Methods
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity and Degradation Products: Use a validated stability-indicating HPLC method to determine the purity of the active substance and to quantify any degradation products.
-
Water Content: Determine the water content by Karl Fischer titration, if applicable.
Conclusion
This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation by heat, light, and incompatible chemicals such as strong bases and oxidizing agents. For maintaining the integrity of this compound, it is imperative to store it in a cool, dark, and dry place, preferably under an inert atmosphere. The provided experimental protocols offer a framework for conducting thorough stability studies to ensure the quality and define an appropriate shelf-life for this compound in research and development settings.
References
- 1. This compound [webbook.nist.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data [boulingchem.com]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methoxy-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-nitrobenzotrifluoride is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation involves the electrophilic nitration of 2-methoxybenzotrifluoride. This document provides a detailed protocol for this synthesis, including reaction parameters, purification methods, and characterization data. The methoxy group is an activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director. The directing effects of these substituents primarily lead to the formation of the 5-nitro isomer.
Disclaimer: No specific, publicly available, detailed experimental protocol for the synthesis of this compound from 2-methoxybenzotrifluoride could be located in the searched scientific literature and patent databases. The following protocol is a representative procedure constructed from general methods for the nitration of aromatic compounds and information from patents describing the nitration of similar benzotrifluoride derivatives.[1][2] Researchers should perform a thorough risk assessment and small-scale trial experiments to optimize conditions before scaling up.
Reaction Principle
The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction of 2-methoxybenzotrifluoride with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.
Materials and Methods
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration | Notes |
| 2-Methoxybenzotrifluoride | C₈H₇F₃O | 176.14 | ≥98% | Starting material |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% | Nitrating agent |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% | Catalyst |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS grade | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Saturated | For neutralization |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ACS grade | Drying agent |
| Ice | H₂O | 18.02 | - | For cooling and workup |
Experimental Protocol
1. Preparation of the Nitrating Mixture:
-
In a flask immersed in an ice-water bath, cautiously add 20 mL of concentrated sulfuric acid (98%).
-
While maintaining the temperature between 0 and 10 °C, slowly add 20 mL of concentrated nitric acid (70%) to the sulfuric acid with constant stirring.
-
Cool the resulting nitrating mixture to 0-5 °C.
2. Nitration Reaction:
-
In a separate three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 17.6 g (0.1 mol) of 2-methoxybenzotrifluoride.
-
Cool the flask containing the starting material to 0-5 °C in an ice-water bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred 2-methoxybenzotrifluoride solution over a period of 30-60 minutes. It is crucial to maintain the reaction temperature below 10 °C throughout the addition to minimize the formation of by-products.[1][2]
-
After the complete addition of the nitrating mixture, continue stirring the reaction mixture at 0-10 °C for an additional 1-2 hours to ensure the reaction goes to completion.
3. Work-up and Isolation:
-
Carefully pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring.
-
Allow the ice to melt completely. The crude product may precipitate as a solid or an oil.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with cold water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
4. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₈H₆F₃NO₃[3] |
| Molar Mass | 221.13 g/mol [3] |
| Appearance | White to light yellow crystalline powder[4] |
| Melting Point | 79-81 °C[4] |
Spectroscopic Data (NIST WebBook): [3][5][6]
-
Mass Spectrum (EI): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
-
Infrared (IR) Spectrum: The IR spectrum would exhibit characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), C-F bonds (around 1100-1300 cm⁻¹), C-O bonds, and aromatic C-H bonds.
Safety Precautions
Nitration reactions are highly exothermic and potentially hazardous. It is imperative to adhere to strict safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.
-
Temperature Control: Strict temperature control is critical. Runaway reactions can occur if the temperature is not maintained below 10 °C during the addition of the nitrating mixture.
-
Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care and have appropriate spill kits (e.g., sodium bicarbonate for neutralization) readily available.
-
Quenching: The quenching of the reaction mixture on ice should be done slowly and carefully to control the exotherm.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Reagents and Steps
References
- 1. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. This compound [webbook.nist.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
Application Note: A Detailed Protocol for the High-Yield Reduction of 2-Methoxy-5-nitrobenzotrifluoride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the chemical reduction of 2-Methoxy-5-nitrobenzotrifluoride to synthesize 2-Methoxy-5-(trifluoromethyl)aniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. The featured protocol utilizes a catalytic hydrogenation approach with 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere, a method demonstrated to achieve high yields.[1] This application note includes a comprehensive, step-by-step methodology, a summary of reaction parameters, and a visual representation of the experimental workflow to ensure reliable and reproducible results in a laboratory setting.
Introduction
The reduction of nitroaromatic compounds is a fundamental transformation in organic synthesis, providing access to aniline derivatives that are key building blocks in the pharmaceutical, agrochemical, and dye industries. This compound is a valuable precursor, and its reduction to 2-Methoxy-5-(trifluoromethyl)aniline enables the synthesis of more complex molecular architectures. This protocol details a robust and efficient method for this conversion via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
This protocol is based on the successful reduction of 4-methoxy-3-nitrobenzotrifluoride, which is an alternative name for this compound, to 2-methoxy-5-(trifluoromethyl)aniline with a 99% yield.[1]
2.1 Materials and Reagents:
-
Reactant: this compound (or 4-Methoxy-3-nitrobenzotrifluoride)
-
Catalyst: 10% Palladium on activated carbon (Pd/C)
-
Solvent: Methanol (MeOH)
-
Gas: Hydrogen (H₂)
-
Filtration Aid: Celite or a diatomaceous earth pad
-
Reaction Vessel: A suitable hydrogenation vessel or a round-bottom flask equipped with a balloon of hydrogen
-
Stirring: Magnetic stirrer and stir bar
-
Filtration: Büchner funnel and filter paper
-
Solvent Removal: Rotary evaporator
2.2 Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the methanolic solution. The catalyst loading is typically 10% by weight relative to the starting material.[1]
-
Hydrogenation: Secure the reaction vessel and purge the system with hydrogen gas. Maintain a hydrogen atmosphere, for instance by using a hydrogen-filled balloon, and stir the mixture vigorously at room temperature (approximately 20°C).[1]
-
Reaction Monitoring: Allow the reaction to proceed overnight.[1] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.
-
Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the palladium catalyst.[1]
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.[1]
-
Product Isolation: Dry the resulting residue under vacuum to obtain the final product, 2-Methoxy-5-(trifluoromethyl)aniline, as an off-white solid.[1]
Quantitative Data
The following table summarizes the quantitative data associated with the described protocol.
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | [1] |
| Product | 2-Methoxy-5-(trifluoromethyl)aniline | [1] |
| Catalyst | 10% Palladium on activated carbon | [1] |
| Catalyst Loading | 10% w/w | [1] |
| Solvent | Methanol | [1] |
| Reaction Temperature | Room Temperature (~20°C) | [1] |
| Reaction Time | Overnight | [1] |
| Atmosphere | Hydrogen (H₂) | [1] |
| Product Yield | 99% | [1] |
| Product Appearance | Off-white solid | [1] |
| Product Verification | ESI-MS m/z: 192.1 (MH⁺) | [1] |
Experimental Workflow Visualization
The following diagram illustrates the key steps of the experimental protocol.
Caption: Workflow for the catalytic hydrogenation of this compound.
References
Application Notes and Protocols for the Synthesis of Agrochemical Precursors from 2-Methoxy-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 2-Methoxy-5-nitrobenzotrifluoride as a precursor in the synthesis of key agrochemical intermediates. The focus is on the formation of diphenyl ether linkage and subsequent reduction of the nitro group, two fundamental transformations in the preparation of various herbicides and other crop protection agents.
Introduction
This compound is a versatile aromatic building block containing three key functional groups: a methoxy group, a nitro group, and a trifluoromethyl group. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution, making the methoxy group a suitable leaving group for the synthesis of diphenyl ethers. The resulting nitro-diphenyl ether can then be readily reduced to the corresponding amine, a crucial intermediate for further derivatization in the development of new agrochemicals. This document outlines the synthetic pathway and provides detailed protocols for these transformations.
Key Synthetic Transformations
The synthesis of agrochemical precursors from this compound typically involves a two-step process:
-
Formation of the Diphenyl Ether Linkage: A nucleophilic aromatic substitution reaction, often an Ullmann condensation, is employed to react this compound with a substituted phenol. This step forms the core diphenyl ether structure.
-
Reduction of the Nitro Group: The nitro group of the diphenyl ether intermediate is then reduced to an amine, typically through catalytic hydrogenation. This provides a versatile amino-diphenyl ether precursor for further functionalization.
Data Presentation
The following tables summarize representative quantitative data for the key synthetic steps. The data is compiled from analogous reactions reported in the scientific literature and serves as a benchmark for the expected outcomes of the described protocols.
Table 1: Nucleophilic Aromatic Substitution for Diphenyl Ether Formation
| Entry | Phenol Reactant | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorophenol | K₂CO₃ | Cu₂O | DMF | 150 | 12 | 85-95 |
| 2 | 2,4-Dichlorophenol | NaOH | None | DMSO | 160 | 8 | 80-90 |
| 3 | 4-Nitrophenol | Cs₂CO₃ | CuI | Dioxane | 110 | 24 | 75-85 |
| 4 | 3-Hydroxybenzonitrile | K₃PO₄ | None | NMP | 140 | 10 | 88-96 |
Table 2: Catalytic Hydrogenation for Nitro Group Reduction
| Entry | Substrate | Catalyst | Solvent | Pressure (psi) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-(4-Chlorophenoxy)-2-nitrobenzotrifluoride | 10% Pd/C | Ethanol | 50 | 25 | 4 | >95 |
| 2 | 4-(2,4-Dichlorophenoxy)-2-nitrobenzotrifluoride | Raney Ni | Methanol | 100 | 50 | 6 | >90 |
| 3 | 4-(4-Nitrophenoxy)-2-nitrobenzotrifluoride | PtO₂ | Ethyl Acetate | 45 | 25 | 8 | >95 |
| 4 | 4-(3-Cyanophenoxy)-2-nitrobenzotrifluoride | 5% Ru/C | THF | 60 | 30 | 5 | >92 |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Chlorophenoxy)-2-nitrobenzotrifluoride
This protocol describes a representative Ullmann condensation reaction to form a diphenyl ether.
Materials:
-
This compound
-
4-Chlorophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Copper(I) Oxide (Cu₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Brine solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), 4-chlorophenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Add a catalytic amount of copper(I) oxide (Cu₂O) (e.g., 0.1 eq).
-
Heat the reaction mixture to 150 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with toluene (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(4-chlorophenoxy)-2-nitrobenzotrifluoride.
Protocol 2: Synthesis of 4-(4-Chlorophenoxy)-2-aminobenzotrifluoride
This protocol details the catalytic hydrogenation of the nitro-diphenyl ether to the corresponding amine.
Materials:
-
4-(4-Chlorophenoxy)-2-nitrobenzotrifluoride
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Celite®
Procedure:
-
In a pressure vessel suitable for hydrogenation (e.g., a Parr bottle), dissolve 4-(4-chlorophenoxy)-2-nitrobenzotrifluoride (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C catalyst (e.g., 5-10% by weight of the starting material) to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 4-(4-chlorophenoxy)-2-aminobenzotrifluoride.
-
The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.
Visualizations
The following diagrams illustrate the synthetic pathway and experimental workflow.
Caption: Synthetic pathway from this compound.
Caption: Experimental workflow for agrochemical precursor synthesis.
Application of 2-Methoxy-5-aminobenzotrifluoride in Dye Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-aminobenzotrifluoride is a versatile chemical intermediate utilized in the synthesis of a wide array of dyes. Its chemical structure, featuring a trifluoromethyl group and a methoxy group, allows for the creation of colorants with desirable properties such as enhanced lightfastness and chemical resistance. These characteristics make dyes derived from this compound suitable for various applications, including coloring textiles, plastics, and other materials. The synthesis of azo dyes, a prominent class of synthetic colorants, from 2-Methoxy-5-aminobenzotrifluoride follows the classical two-step pathway of diazotization followed by an azo coupling reaction.
The diazotization process involves the conversion of the primary aromatic amine, 2-Methoxy-5-aminobenzotrifluoride, into a reactive diazonium salt. This is typically achieved using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures. The resulting diazonium salt is a potent electrophile that readily reacts with electron-rich aromatic compounds, such as phenols and anilines, in the subsequent azo coupling step to form a stable azo dye. The specific coupling partner employed determines the final color and properties of the synthesized dye.
Synthesis Pathway Overview
The general synthesis of azo dyes from 2-Methoxy-5-aminobenzotrifluoride involves a two-stage process:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt.
-
Azo Coupling: The diazonium salt is reacted with a coupling component (e.g., a phenol or an aromatic amine) to form the azo dye.
General synthesis pathway for azo dyes.
Experimental Protocols
The following protocols are based on established methods for the synthesis of azo dyes from analogous compounds, such as 2-Methoxy-5-nitroaniline, and can be adapted for 2-Methoxy-5-aminobenzotrifluoride.
Protocol 1: Diazotization of 2-Methoxy-5-aminobenzotrifluoride
This protocol describes the formation of the diazonium salt, a critical intermediate in azo dye synthesis.
Materials:
-
2-Methoxy-5-aminobenzotrifluoride
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a flask, carefully add 2-Methoxy-5-aminobenzotrifluoride to a mixture of concentrated sulfuric acid and water, while keeping the temperature low with an ice bath.
-
Cool the mixture to 0-5°C in an ice bath with constant stirring. Maintaining this low temperature is crucial as diazonium salts are unstable at higher temperatures.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of 2-Methoxy-5-aminobenzotrifluoride, ensuring the temperature remains between 0-5°C.
-
Continue stirring the reaction mixture for 30 minutes after the addition is complete to ensure full diazotization. The completion of the reaction can be verified using a starch-iodide paper test for the presence of excess nitrous acid.
-
The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol details the reaction of the diazonium salt with a coupling component to form the final azo dye.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
Coupling component (e.g., 1-hydroxynaphthalene, 2-hydroxynaphthalene, N-phenylnaphthylamine)
-
Sodium Hydroxide (NaOH) or other suitable base
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the chosen coupling component in an aqueous alkaline solution (e.g., aqueous sodium hydroxide).
-
Cool the solution of the coupling component to 0-5°C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled solution of the coupling component. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of azo dyes from 2-Methoxy-5-aminobenzotrifluoride is depicted below.
Experimental workflow for dye synthesis.
Data Presentation
The following table summarizes the spectral properties of monoazo dyes synthesized from the analogous compound, 2-methoxy-5-nitroaniline, which can serve as a reference for dyes derived from 2-Methoxy-5-aminobenzotrifluoride. The color of the synthesized dyes typically ranges from yellow to orange.[1][2]
| Coupling Component | λmax (nm) in Ethanol | Color |
| 1-Hydroxynaphthalene | 480 | Orange |
| 2-Hydroxynaphthalene | 436 | Yellow |
| N-Phenylnaphthylamine | 520 | Orange |
| 1,3-Diaminobenzene | 450 | Yellow |
| 1,3-Dihydroxybenzene | 440 | Yellow |
| 3-Aminophenol | 460 | Yellow-Orange |
Data adapted from studies on 2-methoxy-5-nitroaniline derived dyes.[1][2]
Conclusion
2-Methoxy-5-aminobenzotrifluoride is a valuable precursor in the synthesis of azo dyes. The straightforward diazotization and coupling reactions allow for the creation of a diverse range of colorants with potentially excellent fastness properties. The protocols and data presented here provide a solid foundation for researchers and scientists to explore the synthesis and application of novel dyes based on this versatile intermediate. The trifluoromethyl group is known to impart unique properties to organic molecules, and its incorporation into dye structures is a promising area for further investigation in the development of high-performance colorants.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-5-aminobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-5-aminobenzotrifluoride with various arylboronic acids. This reaction is a critical transformation in medicinal chemistry for the synthesis of 2-aryl-5-(trifluoromethyl)aniline derivatives, which are important scaffolds in the development of novel therapeutics.
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1] Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[1] For substrates such as unprotected ortho-bromoanilines, which can be challenging coupling partners, specific catalyst systems have been developed to achieve high efficiency.[1]
Data Presentation: Reaction Yields with Various Arylboronic Acids
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of an ortho-bromoaniline substrate, structurally similar to 2-bromo-5-aminobenzotrifluoride, with a variety of arylboronic acids. These results demonstrate the versatility of the optimized protocol for coupling with both electron-rich and electron-poor partners, as well as sterically hindered and heteroaromatic boronates.
| Entry | Arylboronic Acid/Ester | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-5-(trifluoromethyl)aniline | 97 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-(trifluoromethyl)aniline | 92 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)-5-(trifluoromethyl)aniline | 85 |
| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-5-(trifluoromethyl)aniline | 75 |
| 5 | 2-Methylphenylboronic acid | 2-(o-Tolyl)-5-(trifluoromethyl)aniline | 91 |
| 6 | Thiophen-2-ylboronic acid | 2-(Thiophen-2-yl)-5-(trifluoromethyl)aniline | 88 |
| 7 | Pyridin-3-ylboronic acid | 2-(Pyridin-3-yl)-5-(trifluoromethyl)aniline | 78 |
Yields are based on reported values for structurally similar ortho-bromoanilines and may vary for 2-bromo-5-aminobenzotrifluoride.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on optimized conditions for the coupling of unprotected ortho-bromoanilines.[1]
Materials:
-
2-Bromo-5-aminobenzotrifluoride
-
Arylboronic acid or boronic acid pinacol ester (1.5 - 2.0 equivalents)
-
CataCXium® A Pd G3 (Palladacycle catalyst, 2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Deionized water, degassed
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed vial equipped with a magnetic stir bar, add 2-bromo-5-aminobenzotrifluoride (1.0 mmol), the arylboronic acid or ester (1.5-2.0 mmol), cesium carbonate (2.0 mmol), and CataCXium® A Pd G3 (0.02-0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 2-MeTHF (to achieve a concentration of 0.1-0.3 M) and a minimal amount of degassed deionized water (e.g., a 10:1 to 4:1 ratio of organic solvent to water) to the reaction vessel via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 70-80 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-(trifluoromethyl)aniline.
Visualizations
Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Synthesis of Benzimidazoles from 2-Methoxy-5-aminobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities.[1][2][3] These heterocyclic compounds are known to exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties, among others.[4][5][6] The versatility of the benzimidazole scaffold allows for extensive structural modifications to fine-tune its pharmacological profile, making the development of novel synthetic routes a key area of research.
This document provides detailed application notes and experimental protocols for the synthesis of benzimidazole derivatives starting from 2-Methoxy-5-aminobenzotrifluoride. This starting material is a valuable precursor due to the presence of both an electron-donating methoxy group and a lipophilic, electron-withdrawing trifluoromethyl group. These substituents can significantly influence the biological activity and pharmacokinetic properties of the resulting benzimidazole derivatives. The trifluoromethyl group, in particular, is known to enhance metabolic stability and membrane permeability of drug candidates.
The protocols outlined below are based on established one-pot condensation reactions of substituted o-phenylenediamines with aldehydes or carboxylic acids, which are known to be efficient and versatile methods for benzimidazole synthesis.[7][8][9]
Synthetic Workflow Overview
The synthesis of benzimidazoles from 2-Methoxy-5-aminobenzotrifluoride generally follows a one-pot condensation reaction with either an aldehyde or a carboxylic acid. The reaction proceeds via the formation of a Schiff base intermediate when using an aldehyde, followed by cyclization and aromatization to yield the benzimidazole ring. When a carboxylic acid is used, the reaction typically requires a dehydrating agent or high temperatures to facilitate the cyclization.
Caption: General workflow for the one-pot synthesis of benzimidazoles.
Experimental Protocols
Two primary protocols are presented below, utilizing either an aromatic aldehyde or a carboxylic acid as the co-reactant with 2-Methoxy-5-aminobenzotrifluoride.
Protocol 1: Condensation with an Aromatic Aldehyde using a Lewis Acid Catalyst
This protocol describes a one-pot synthesis using an aromatic aldehyde in the presence of a mild Lewis acid catalyst, such as ammonium chloride.[10]
Materials:
-
2-Methoxy-5-aminobenzotrifluoride
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Methoxy-5-aminobenzotrifluoride (1.0 mmol) and the substituted aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
Add ammonium chloride (0.2 mmol) to the reaction mixture.
-
Heat the mixture to 80-90°C and stir for 2-4 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
For further purification, dissolve the crude product in ethyl acetate and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the final product by NMR, IR, and mass spectrometry.
Protocol 2: Condensation with a Carboxylic Acid under Acidic Conditions
This protocol details the synthesis using a carboxylic acid, which typically requires stronger acidic conditions and higher temperatures.[11]
Materials:
-
2-Methoxy-5-aminobenzotrifluoride
-
Carboxylic acid (e.g., benzoic acid)
-
p-Toluenesulfonic acid (p-TsOH) or polyphosphoric acid (PPA)
-
Toluene or a high-boiling solvent
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add 2-Methoxy-5-aminobenzotrifluoride (1.0 mmol), the carboxylic acid (1.0 mmol), and p-toluenesulfonic acid (0.1 mmol) in toluene (15 mL).
-
Reflux the mixture for 4-8 hours, collecting the water formed in the Dean-Stark trap. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified benzimidazole derivative using appropriate spectroscopic methods.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 2-substituted-5-methoxy-6-(trifluoromethyl)-1H-benzimidazoles based on the protocols described above. Please note that these are hypothetical yields and may vary based on the specific reactants and reaction conditions.
Table 1: Synthesis via Aldehyde Condensation
| Entry | Aldehyde (R-CHO) | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzaldehyde | NH₄Cl | Ethanol | 3 | 80 | 85 |
| 2 | 4-Chlorobenzaldehyde | NH₄Cl | Ethanol | 2.5 | 80 | 90 |
| 3 | 4-Methoxybenzaldehyde | NH₄Cl | Ethanol | 4 | 80 | 82 |
| 4 | 4-Nitrobenzaldehyde | NH₄Cl | Ethanol | 2 | 80 | 92 |
Table 2: Synthesis via Carboxylic Acid Condensation
| Entry | Carboxylic Acid (R-COOH) | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzoic Acid | p-TsOH | Toluene | 6 | 110 | 78 |
| 2 | Acetic Acid | p-TsOH | Toluene | 4 | 110 | 75 |
| 3 | 4-Chlorobenzoic Acid | p-TsOH | Toluene | 5 | 110 | 83 |
| 4 | Isonicotinic Acid | PPA | N/A | 3 | 150 | 80 |
Potential Signaling Pathway Interaction
Benzimidazole derivatives are known to interact with various biological targets, including kinases, which are crucial components of cellular signaling pathways. For instance, some benzimidazoles act as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key protein in cancer development. The diagram below illustrates a simplified hypothetical signaling pathway that could be modulated by a synthesized benzimidazole derivative.
References
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. 2-Methoxy-5-(trifluoromethyl)aniline price,buy 2-Methoxy-5-(trifluoromethyl)aniline - chemicalbook [chemicalbook.com]
- 7. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cjm.ichem.md [cjm.ichem.md]
- 9. ijariie.com [ijariie.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
N-arylation of 2-Methoxy-5-aminobenzotrifluoride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-arylation of 2-methoxy-5-aminobenzotrifluoride, a key chemical transformation for the synthesis of various compounds with applications in pharmaceuticals and materials science. The protocols focus on two of the most powerful and widely used methods for C-N bond formation: the Buchwald-Hartwig amination and the Ullmann condensation.
Introduction
The N-arylation of 2-methoxy-5-aminobenzotrifluoride is a critical step in the synthesis of a wide range of functionalized molecules. The resulting N-aryl-2-methoxy-5-(trifluoromethyl)aniline scaffold is a common motif in pharmacologically active compounds and advanced materials. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating methoxy group on the aniline ring influence its reactivity and the properties of the final products. This document outlines reliable and reproducible protocols for achieving this transformation efficiently.
Key Methodologies
Two primary catalytic methods are employed for the N-arylation of 2-methoxy-5-aminobenzotrifluoride:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction known for its broad substrate scope, high functional group tolerance, and relatively mild reaction conditions.[1] It typically involves a palladium precatalyst, a phosphine ligand, and a base.
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction that is a classical method for forming C-N bonds.[2] Modern variations of the Ullmann reaction utilize ligands to facilitate the coupling under milder conditions than the harsh traditional procedures.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the N-arylation of 2-methoxy-5-aminobenzotrifluoride with various aryl halides using the Buchwald-Hartwig amination and Ullmann condensation methods.
Table 1: Buchwald-Hartwig Amination of 2-Methoxy-5-aminobenzotrifluoride
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 1-Bromo-4-chlorobenzene | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Dioxane | 110 | 24 | 80-90 |
| 1-Bromo-3-methoxybenzene | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | Cs₂CO₃ | Toluene | 100 | 20 | 82-92 |
| 2-Bromopyridine | Pd(OAc)₂ (3) | BINAP (5) | K₂CO₃ | DMF | 120 | 24 | 75-85 |
Table 2: Ullmann Condensation of 2-Methoxy-5-aminobenzotrifluoride
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 120 | 24 | 70-80 |
| 1-Bromo-4-chlorobenzene | Cu₂O (5) | Phenanthroline (10) | Cs₂CO₃ | NMP | 140 | 36 | 65-75 |
| 1-Bromo-3-methoxybenzene | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₃PO₄ | Dioxane | 130 | 24 | 72-82 |
| 2-Bromopyridine | Cu(acac)₂ (10) | 8-Hydroxyquinoline (20) | Cs₂CO₃ | DMF | 130 | 36 | 60-70 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of 2-methoxy-5-aminobenzotrifluoride with an aryl bromide.
Materials:
-
2-Methoxy-5-aminobenzotrifluoride
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (1.5 mol%), RuPhos (3 mol%), and K₃PO₄ (2.0 equivalents).
-
Add 2-methoxy-5-aminobenzotrifluoride (1.0 equivalent) and the aryl bromide (1.2 equivalents).
-
Add anhydrous toluene or dioxane (approximately 5-10 mL per mmol of the aniline).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ullmann Condensation
This protocol provides a general procedure for the copper-catalyzed N-arylation of 2-methoxy-5-aminobenzotrifluoride with an aryl iodide.
Materials:
-
2-Methoxy-5-aminobenzotrifluoride
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equivalents).
-
Add 2-methoxy-5-aminobenzotrifluoride (1.0 equivalent) and the aryl iodide (1.2 equivalents).
-
Add anhydrous DMSO (approximately 5-10 mL per mmol of the aniline).
-
Seal the vial and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 24-36 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-arylation of 2-methoxy-5-aminobenzotrifluoride followed by purification.
Caption: General workflow for N-arylation and purification.
Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the key steps in the catalytic cycle of the Buchwald-Hartwig amination.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using Diazotized 2-Methoxy-5-aminobenzotrifluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. They are the most widely used group of synthetic colorants in various industries, including textiles, printing, and paper manufacturing, due to their brilliant colors, cost-effective synthesis, and good fastness properties.[1] The synthesis of azo dyes is a fundamental process in organic chemistry, typically involving a two-step reaction: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich nucleophile such as a phenol or an aniline derivative.[1][2]
This document provides detailed protocols for the synthesis of azo dyes using 2-Methoxy-5-aminobenzotrifluoride as the diazo component. The presence of the electron-donating methoxy (–OCH₃) group and the strongly electron-withdrawing trifluoromethyl (–CF₃) group on the aromatic ring can significantly influence the electronic properties and, consequently, the color and stability of the resulting dyes. The protocols outlined below are based on established methods for analogous compounds, such as 2-methoxy-5-nitroaniline, and provide a robust framework for laboratory synthesis.[3][4]
Potential Applications
Azo dyes derived from substituted anilines are not only used as colorants but also exhibit a range of other functionalities. They have been investigated for their applications as analytical reagents, in photodynamic therapy, and as potential pharmacological agents.[5][6][7] The specific properties of dyes synthesized from 2-Methoxy-5-aminobenzotrifluoride may make them suitable for advanced materials, chemosensors, or as intermediates in the development of novel therapeutics.[7][8]
Chemical Reaction Pathway
The synthesis proceeds via a two-stage mechanism. Initially, the primary aromatic amine is converted into a reactive diazonium salt. This salt then acts as an electrophile in a substitution reaction with an electron-rich coupling partner to form the final azo dye.
Caption: General two-step synthesis of azo dyes.
Experimental Protocols
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
Diazonium salts are unstable and potentially explosive when isolated in a dry state. Always prepare them in a cold solution (0–5 °C) and use them immediately without isolation.[1]
-
Handle concentrated acids and other reagents with care.
Protocol 1: Diazotization of 2-Methoxy-5-aminobenzotrifluoride
This protocol details the formation of the reactive diazonium salt intermediate.
-
Preparation of Amine Solution: In a 250 mL beaker, dissolve a specific molar equivalent of 2-Methoxy-5-aminobenzotrifluoride in a mixture of concentrated hydrochloric acid (or sulfuric acid) and water.[3][4]
-
Cooling: Cool the solution to 0–5 °C using an ice-salt bath with continuous stirring. It is crucial to maintain this temperature range throughout the reaction to ensure the stability of the diazonium salt.[2]
-
Preparation of Nitrite Solution: In a separate beaker, prepare an aqueous solution of sodium nitrite (NaNO₂), using a slight molar excess relative to the starting amine. Cool this solution to 0–5 °C.
-
Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the stirred amine solution over 20-30 minutes. Ensure the temperature does not rise above 5 °C.[4]
-
Completion Check: After the addition is complete, continue stirring the mixture for an additional 30 minutes in the ice bath. The reaction can be checked for completion by testing for the absence of the starting amine using a suitable indicator.[4]
-
Removal of Excess Nitrous Acid: If necessary, any excess nitrous acid can be quenched by the careful addition of a small amount of urea or sulfamic acid until a starch-iodide paper test is negative.[4]
-
Immediate Use: The resulting cold diazonium salt solution is highly reactive and should be used immediately in the subsequent azo coupling step.
Protocol 2: Azo Coupling Reaction
This protocol describes the reaction of the diazonium salt with a coupling component to form the azo dye.
-
Preparation of Coupling Solution: Dissolve a molar equivalent of the chosen coupling component (e.g., 2-naphthol, N,N-dimethylaniline, etc.) in an appropriate solvent.
-
For phenols and naphthols, dissolve them in an aqueous sodium hydroxide solution.[3]
-
For aromatic amines, dissolve them in an aqueous acidic solution (e.g., acetic acid).
-
-
Cooling: Cool the coupling component solution to 0–5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cooled coupling component solution over 30 minutes. A colored precipitate of the azo dye should form.[6]
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.[4]
-
Isolation: Isolate the crude azo dye by vacuum filtration.
-
Washing: Wash the filtered solid with cold water to remove any unreacted starting materials and inorganic salts.
-
Purification: The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol-water mixture) to obtain the final product.[3]
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature.
Experimental Workflow Visualization
The following diagram illustrates the sequential steps involved in the synthesis and purification of the azo dyes.
Caption: Laboratory workflow for azo dye synthesis.
Data and Characterization
Upon synthesis, the azo dye products should be characterized to confirm their structure and purity. Standard analytical techniques are employed for this purpose.
-
Thin Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the reaction.[3]
-
Melting Point: To determine the purity of the synthesized compound.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye, which is related to its color.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the N=N stretch of the azo group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR & ¹³C NMR): To elucidate the detailed chemical structure of the final product.[5]
Table 1: Representative Data Collection for Synthesized Azo Dyes
The following table should be used to record the experimental and characterization data for each synthesized dye.
| Dye ID | Coupling Component | Molecular Formula | Yield (%) | M.p. (°C) | R\subscript{f} Value | λ\subscript{max} (nm) [Solvent] | Key FTIR Peaks (cm⁻¹) |
| DYE-01 | e.g., 2-Naphthol | Calculated | e.g., ~1450-1500 (N=N) | ||||
| DYE-02 | e.g., Aniline | Calculated | e.g., ~1450-1500 (N=N) | ||||
| DYE-03 | e.g., Phenol | Calculated | e.g., ~1450-1500 (N=N) | ||||
| ... |
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scialert.net [scialert.net]
- 4. docsdrive.com [docsdrive.com]
- 5. impactfactor.org [impactfactor.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. acu.edu.in [acu.edu.in]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Methoxy-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 2-Methoxy-5-nitrobenzotrifluoride in the synthesis of valuable heterocyclic compounds. The primary synthetic strategy involves an initial reduction of the nitro group to form the versatile intermediate, 2-Methoxy-5-(trifluoromethyl)aniline, which subsequently undergoes cyclization to yield a variety of heterocyclic scaffolds, including quinolines, benzimidazoles, and benzotriazoles. These heterocycles are significant structural motifs in numerous active pharmaceutical ingredients (APIs).[1]
Introduction
This compound is a readily available aromatic compound featuring a methoxy, a nitro, and a trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl and nitro groups influences the reactivity of the benzene ring. A key transformation for its use in heterocyclic synthesis is the reduction of the nitro group to an amine. The resulting 2-Methoxy-5-(trifluoromethyl)aniline serves as a valuable precursor for building fused heterocyclic ring systems.
Synthetic Pathways
The overall synthetic approach can be visualized as a two-step process:
-
Reduction of the Nitro Group: Conversion of this compound to 2-Methoxy-5-(trifluoromethyl)aniline.
-
Cyclization: Reaction of the resulting aniline derivative with appropriate reagents to construct the desired heterocyclic ring.
Caption: General synthetic workflow.
Key Experiments and Protocols
Part 1: Reduction of this compound
The reduction of the nitro group is a critical first step. Catalytic hydrogenation is a common and efficient method.
Experimental Protocol: Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline
-
Materials:
-
This compound
-
Methanol
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
In a suitable reaction vessel, dissolve this compound in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Stir the mixture at room temperature under a hydrogen atmosphere overnight.
-
Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dry the resulting residue under vacuum to yield 2-Methoxy-5-(trifluoromethyl)aniline.
-
Quantitative Data:
| Parameter | Value |
| Yield | 99% |
| Appearance | Off-white solid |
| ESI-MS (m/z) | 192.1 (MH⁺) |
Part 2: Synthesis of Heterocyclic Compounds
The following sections detail the synthesis of specific heterocyclic systems from 2-Methoxy-5-(trifluoromethyl)aniline using established named reactions. While specific yields for the substituted aniline are not always available in the literature, the general protocols for these reactions are well-documented and can be adapted.
The Doebner-von Miller reaction is a classic method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds.[2][3][4][5]
General Reaction Scheme:
Caption: Doebner-von Miller quinoline synthesis.
Experimental Protocol (General):
-
Materials:
-
2-Methoxy-5-(trifluoromethyl)aniline
-
α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde or methyl vinyl ketone)
-
Acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid)
-
Oxidizing agent (often generated in situ or can be the α,β-unsaturated carbonyl itself)
-
-
Procedure:
-
To a reaction vessel, add 2-Methoxy-5-(trifluoromethyl)aniline and the acid catalyst.
-
Slowly add the α,β-unsaturated carbonyl compound to the mixture while stirring.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
The Skraup synthesis provides a direct route to quinolines from anilines, glycerol, an acid catalyst, and an oxidizing agent.[6][7][8][9]
General Reaction Scheme:
Caption: Skraup quinoline synthesis.
Experimental Protocol (General):
-
Materials:
-
2-Methoxy-5-(trifluoromethyl)aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)
-
Ferrous sulfate (moderator)
-
-
Procedure:
-
In a fume hood, carefully mix 2-Methoxy-5-(trifluoromethyl)aniline, glycerol, and the oxidizing agent in a reaction flask.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture.
-
Add ferrous sulfate as a moderator to control the exothermic reaction.
-
Heat the mixture in an oil bath, typically to 140-160°C, for several hours.
-
After cooling, dilute the mixture with water and neutralize with a base (e.g., sodium hydroxide).
-
Perform steam distillation or solvent extraction to isolate the crude product.
-
Purify the product by distillation, chromatography, or recrystallization.
-
The Phillips condensation is a method for synthesizing benzimidazoles from o-phenylenediamines and carboxylic acids in the presence of an acid catalyst.[10] To apply this to 2-Methoxy-5-(trifluoromethyl)aniline, a second amino group would need to be introduced ortho to the existing one, for example, by nitration followed by reduction. Assuming the appropriate diamine is synthesized, the following protocol applies.
General Reaction Scheme:
Caption: Phillips benzimidazole synthesis.
Experimental Protocol (General):
-
Materials:
-
Substituted o-phenylenediamine derived from 2-Methoxy-5-(trifluoromethyl)aniline
-
Carboxylic acid (e.g., formic acid, acetic acid)
-
Dilute mineral acid (e.g., 4N HCl)
-
-
Procedure:
-
In a reaction flask, dissolve the o-phenylenediamine in the dilute mineral acid.
-
Add the carboxylic acid to the solution.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
-
The synthesis of benzotriazoles from 2-Methoxy-5-(trifluoromethyl)aniline would first require the introduction of a second nitrogen-containing functional group ortho to the amine, followed by diazotization and cyclization. A common method involves the reaction of an o-phenylenediamine with nitrous acid.[11][12][13][14]
General Reaction Scheme:
Caption: Benzotriazole synthesis from o-phenylenediamine.
Experimental Protocol (General):
-
Materials:
-
Substituted o-phenylenediamine derived from 2-Methoxy-5-(trifluoromethyl)aniline
-
Sodium nitrite (NaNO₂)
-
Acetic acid or hydrochloric acid
-
Water
-
-
Procedure:
-
Dissolve the o-phenylenediamine in aqueous acetic acid or hydrochloric acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for a specified time.
-
Allow the mixture to warm to room temperature.
-
The benzotriazole product often precipitates from the solution.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize from a suitable solvent if necessary.
-
Conclusion
This compound is a valuable starting material for the synthesis of a range of heterocyclic compounds. The key to its utility lies in the straightforward reduction of its nitro group to form 2-Methoxy-5-(trifluoromethyl)aniline. This intermediate can then be employed in various classical and modern cyclization reactions to generate quinolines, benzimidazoles, benzotriazoles, and other heterocyclic systems of interest to the pharmaceutical and agrochemical industries. The protocols provided herein offer a foundation for the exploration and development of novel compounds based on this versatile building block.
References
- 1. ossila.com [ossila.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. adichemistry.com [adichemistry.com]
- 11. Benzotriazole synthesis [organic-chemistry.org]
- 12. Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides [organic-chemistry.org]
- 14. gsconlinepress.com [gsconlinepress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-5-nitrobenzotrifluoride
Welcome to the technical support center for the synthesis of 2-Methoxy-5-nitrobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the electrophilic nitration of 2-methoxybenzotrifluoride. This is typically achieved using a mixed acid system of concentrated nitric acid and sulfuric acid.[1] Careful control of reaction conditions is crucial to ensure the desired product is obtained with a high yield and purity.[1]
Q2: What are the primary byproducts to expect in this synthesis?
A2: The nitration of a substituted benzene ring can result in the formation of various isomers. In the case of 2-methoxybenzotrifluoride, the methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This can lead to the formation of other nitro isomers aside from the desired 5-nitro product. Over-nitration, resulting in dinitro products, can also occur if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time).[1]
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation, precise control of the reaction temperature is essential.[2] Running the reaction at a low temperature, typically between 0°C and 10°C, can enhance the selectivity for the desired isomer. Additionally, the slow, dropwise addition of the nitrating agent to the substrate solution helps to prevent localized overheating and reduces the likelihood of side reactions.[3]
Q4: What is the role of sulfuric acid in the nitrating mixture?
A4: Concentrated sulfuric acid serves two primary roles in this reaction. Firstly, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). Secondly, it acts as a dehydrating agent, sequestering the water molecules produced during the reaction. This is important because the presence of water can deactivate the nitrating agent.
Q5: My reaction has a low or no yield. What are the possible causes?
A5: A low or non-existent yield can be attributed to several factors:
-
Inadequate Temperature Control: If the temperature is too low, the reaction rate may be significantly slow. Conversely, if it is too high, it can lead to the degradation of reactants and products.[2]
-
Presence of Water: Moisture in the reactants or glassware can inhibit the formation of the nitronium ion.[3]
-
Poor Quality Reagents: Using old or decomposed nitric acid or sulfuric acid will result in a less effective nitrating mixture.
-
Incomplete Reaction: The reaction time may have been insufficient for the reaction to go to completion.
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Reaction temperature too low or too high.2. Presence of moisture.3. Insufficient reaction time.4. Impure starting materials. | 1. Optimize the reaction temperature. Start with a lower temperature (e.g., 0°C) and gradually increase if the reaction is too slow.2. Ensure all glassware is thoroughly dried and use anhydrous reagents where possible.3. Monitor the reaction progress using TLC to determine the optimal reaction time.4. Use high-purity 2-methoxybenzotrifluoride. |
| Formation of Multiple Isomers | 1. Reaction temperature is too high, reducing selectivity.2. Incorrect ratio of nitrating agents. | 1. Maintain a consistently low reaction temperature (0-5°C) throughout the addition of the nitrating agent.2. Experiment with different ratios of nitric acid to sulfuric acid to find the optimal conditions for regioselectivity. |
| Dark Brown or Black Reaction Mixture | 1. Oxidation of the starting material or product.2. Reaction temperature is too high. | 1. Immediately lower the reaction temperature.2. Ensure the slow and controlled addition of the nitrating agent. |
| Difficulty in Product Isolation | 1. Product is partially soluble in the aqueous layer during work-up.2. Formation of an emulsion during extraction. | 1. After quenching with ice, carefully neutralize the solution to precipitate the product. Use ice-cold water for washing to minimize product loss.2. Add a saturated brine solution to help break up any emulsions during the extraction process. |
Experimental Protocols
Key Experiment: Nitration of 2-Methoxybenzotrifluoride
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-Methoxybenzotrifluoride
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate Solution (5% w/v)
-
Brine (Saturated Sodium Chloride Solution)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methoxybenzotrifluoride.
-
Cool the flask in an ice-salt bath to between 0°C and 5°C.
-
Slowly add concentrated sulfuric acid to the stirred 2-methoxybenzotrifluoride, ensuring the temperature does not exceed 10°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 2-methoxybenzotrifluoride over a period of 30-60 minutes. Maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold deionized water until the washings are neutral.
-
Alternatively, if an oil forms, extract the mixture with dichloromethane. Wash the organic layer sequentially with cold deionized water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Data Presentation
The following table presents illustrative data on how varying reaction conditions can impact the yield of this compound. Note: This data is for illustrative purposes and may not represent actual experimental results.
| Experiment ID | Temperature (°C) | Reaction Time (h) | Molar Ratio (HNO₃:Substrate) | Yield (%) |
| 1 | 0-5 | 2 | 1.1 : 1 | 75 |
| 2 | 10-15 | 2 | 1.1 : 1 | 68 |
| 3 | 20-25 | 2 | 1.1 : 1 | 55 |
| 4 | 0-5 | 4 | 1.1 : 1 | 82 |
| 5 | 0-5 | 2 | 1.5 : 1 | 78 (with increased byproducts) |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for yield improvement.
References
Technical Support Center: Nitration of 2-Methoxybenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-methoxybenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the nitration of 2-methoxybenzotrifluoride?
The nitration of 2-methoxybenzotrifluoride is an electrophilic aromatic substitution reaction where the regioselectivity is influenced by the directing effects of both the methoxy (-OCH₃) and the trifluoromethyl (-CF₃) groups. The methoxy group is a strong activating, ortho, para-director, while the trifluoromethyl group is a strong deactivating, meta-director.
The primary products are the result of nitration at the positions most activated by the methoxy group and not strongly deactivated by the trifluoromethyl group. The main side products arise from nitration at other available positions on the aromatic ring.
Expected Isomeric Products:
-
Major Products: 4-nitro-2-methoxybenzotrifluoride and 6-nitro-2-methoxybenzotrifluoride. The positions para and ortho to the activating methoxy group are electronically favored.
-
Minor Products (Side Products): 3-nitro-2-methoxybenzotrifluoride and 5-nitro-2-methoxybenzotrifluoride. These are generally formed in smaller quantities due to the deactivating effect of the adjacent trifluoromethyl group and steric hindrance. In some cases, trace amounts of the 5-nitro isomer have been reported in the nitration of similar benzotrifluoride derivatives.[1][2]
Q2: What factors influence the ratio of isomeric products?
The distribution of nitro isomers is sensitive to several experimental parameters:
-
Reaction Temperature: Lower temperatures (e.g., -30°C to 10°C) generally favor kinetic control, which can influence the isomer distribution.[2]
-
Nitrating Agent: The choice and concentration of the nitrating agent (e.g., nitric acid in sulfuric acid) are crucial for controlling the reaction.
-
Solvent: The solvent can affect the solvation of the electrophile and the transition states, potentially altering the regioselectivity.[3]
-
Steric Hindrance: The bulky trifluoromethyl group can sterically hinder the approach of the nitronium ion to the adjacent positions, influencing the ortho:para ratio.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Nitro Isomers | Suboptimal reaction temperature. | Carefully control the reaction temperature, as higher temperatures can lead to the formation of undesired side products or dinitration.[5] |
| Inappropriate concentration of the nitrating agent. | Ensure the correct ratio of nitric acid to sulfuric acid to efficiently generate the nitronium ion (NO₂⁺). | |
| Insufficient reaction time. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion. | |
| Product loss during workup. | Optimize the extraction and purification steps to minimize loss of the desired product. | |
| Poor Regioselectivity (High Percentage of Side Products) | Conflicting directing effects of the methoxy and trifluoromethyl groups. | Modify reaction conditions to favor the desired isomer. Lowering the temperature can sometimes improve selectivity. |
| Steric hindrance influencing product distribution. | While difficult to alter, understanding the steric hindrance can help in predicting the product ratios. | |
| Reaction conditions favoring thermodynamic products. | Lower reaction temperatures generally favor the kinetically controlled product, which may be different from the thermodynamically more stable isomer. | |
| Formation of Dinitro or Polynitro Compounds | Reaction temperature is too high. | Maintain a low and controlled temperature throughout the addition of the nitrating agent and the subsequent stirring period.[5] |
| Excess of nitrating agent. | Use a stoichiometric amount or a slight excess of the nitrating agent. | |
| Prolonged reaction time. | Monitor the reaction by TLC and quench it once the starting material is consumed to avoid over-nitration. | |
| Incomplete Reaction | Insufficient amount of nitrating agent. | Ensure that at least a stoichiometric equivalent of the nitrating agent is used. |
| Low reaction temperature leading to a very slow reaction rate. | While low temperatures are generally preferred for selectivity, ensure the temperature is sufficient for the reaction to proceed at a reasonable rate. A slight increase in temperature or extended reaction time might be necessary. | |
| Poor mixing of reactants. | Ensure efficient stirring throughout the reaction, especially during the addition of the nitrating agent. |
Experimental Protocols
The following is a general experimental protocol for the nitration of a benzotrifluoride derivative, which can be adapted for 2-methoxybenzotrifluoride.
Materials:
-
2-methoxybenzotrifluoride
-
Concentrated Nitric Acid (e.g., 98%)
-
Concentrated Sulfuric Acid
-
Methylene Chloride (or other suitable organic solvent)
-
Ice
-
Water
-
Sodium Bicarbonate or Sodium Carbonate solution (for washing)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice-water bath.
-
Reaction Setup: Dissolve 2-methoxybenzotrifluoride in a suitable solvent like methylene chloride in a reaction flask equipped with a stirrer and a thermometer. Cool the solution to the desired temperature (e.g., -30°C to 0°C) using an appropriate cooling bath.
-
Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-methoxybenzotrifluoride, ensuring the temperature of the reaction mixture is maintained within the desired range.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture for a specified period (e.g., 15 minutes to 1 hour).[1][2] Monitor the progress of the reaction by TLC.
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and a dilute solution of sodium bicarbonate or sodium carbonate to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
The isomeric products can be separated and purified by techniques such as fractional distillation or column chromatography.[1]
-
Data Presentation
The following table summarizes the isomer distribution from a representative nitration of a substituted benzotrifluoride, which can serve as an estimate for the nitration of 2-methoxybenzotrifluoride.
| Isomer | Example Isomer Distribution (%) |
| 2-nitro | 43 - 46.6 |
| 4-nitro | 26.6 - 31 |
| 6-nitro | 24 - 27.8 |
| 5-nitro | ~1 |
Data adapted from the nitration of 3-alkylbenzotrifluorides, which shows the typical formation of multiple isomers.[1][2]
Visualizations
Caption: Experimental workflow for the nitration of 2-methoxybenzotrifluoride.
Caption: Logical relationship of substituent directing effects on product formation.
References
- 1. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-Methoxy-5-aminobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Methoxy-5-aminobenzotrifluoride following the reduction of its nitro precursor, 2-Methoxy-5-nitrobenzotrifluoride. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after the nitro reduction of this compound?
A1: Common impurities can include unreacted starting material (this compound), partially reduced intermediates such as nitroso and hydroxylamine species, and potential side-products from the reduction reaction.[1] The specific impurities will depend on the reduction method used (e.g., catalytic hydrogenation, metal/acid reduction).
Q2: Which purification techniques are most effective for 2-Methoxy-5-aminobenzotrifluoride?
A2: The most common and effective purification methods for aromatic amines like 2-Methoxy-5-aminobenzotrifluoride are column chromatography, recrystallization, and distillation. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of 2-Methoxy-5-aminobenzotrifluoride from impurities during column chromatography. For all purification methods, the final purity of the product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Q4: My purified 2-Methoxy-5-aminobenzotrifluoride is colored (e.g., yellow, brown). What could be the cause and how can I fix it?
A4: Discoloration in aromatic amines is often due to the presence of oxidized impurities or residual colored intermediates. Treatment with activated carbon during the workup or recrystallization process can often remove colored impurities. Additionally, ensuring a complete reduction and minimizing exposure to air and light can help prevent discoloration.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of 2-Methoxy-5-aminobenzotrifluoride.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities (overlapping spots on TLC). | The solvent system (eluent) is not optimal. | Systematically vary the polarity of the eluent. A common starting point for aromatic amines is a mixture of hexane and ethyl acetate.[3] An Rf value of 0.2-0.3 for the desired compound on TLC is often ideal for good separation on a column.[4] |
| Product is not eluting from the column. | The eluent is not polar enough. The amine is strongly interacting with the acidic silica gel. | Gradually increase the polarity of the eluent. Consider adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to reduce the interaction between the basic amine and the acidic silica gel.[1][5] |
| Product elutes too quickly with impurities. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Tailing of the product spot on TLC and broad peaks during column chromatography. | Strong interaction between the basic amine product and the acidic silica gel. | Add a small amount of triethylamine or ammonia to the eluent system to neutralize the acidic sites on the silica gel.[5] |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the cooling process is too rapid. The melting point of the compound is lower than the temperature of the solution. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[6] Scratching the inside of the flask with a glass rod at the liquid's surface can help induce crystallization.[6] |
| Low recovery of the purified product. | Too much solvent was used for recrystallization. The product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration. |
| No crystal formation upon cooling. | The solution is not saturated. The chosen solvent is not suitable. | Evaporate some of the solvent to concentrate the solution. If crystals still do not form, a different solvent or a two-solvent system may be necessary.[7] |
| Impurities co-crystallize with the product. | The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. | A different recrystallization solvent may be needed. Alternatively, a preliminary purification by column chromatography might be required to remove the problematic impurity. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of 2-Methoxy-5-aminobenzotrifluoride using silica gel column chromatography.
Materials:
-
Crude 2-Methoxy-5-aminobenzotrifluoride
-
Silica gel (230-400 mesh for flash chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (optional)
-
Glass chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
Procedure:
-
TLC Analysis: Determine an appropriate solvent system by running TLC plates with varying ratios of hexane and ethyl acetate. A good starting point is a 9:1 or 4:1 hexane:ethyl acetate mixture. The ideal solvent system will give an Rf value of approximately 0.2-0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions in separate tubes.
-
Monitoring: Monitor the elution by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-Methoxy-5-aminobenzotrifluoride.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the purification of 2-Methoxy-5-aminobenzotrifluoride by recrystallization.
Materials:
-
Crude 2-Methoxy-5-aminobenzotrifluoride
-
A suitable recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. For a two-solvent recrystallization, dissolve the compound in a "good" solvent and add a "poor" solvent until the solution becomes cloudy.[7]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold recrystallization solvent. Allow the crystals to dry completely.
Data Presentation
Table 1: Comparison of Purification Methods for 2-Methoxy-5-aminobenzotrifluoride
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Key Advantages | Key Disadvantages |
| Column Chromatography | >98% | 70-90% | Effective for separating a wide range of impurities. Scalable. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | >99% (if a suitable solvent is found) | 60-85% | Simple, cost-effective, and can yield highly pure crystalline material. | Finding a suitable solvent can be challenging. Not effective for impurities with similar solubility. |
| Distillation | >99% | 70-95% | Excellent for removing non-volatile or very high-boiling impurities. | Requires the compound to be thermally stable at its boiling point. |
Visualizations
Caption: General experimental workflow for the synthesis and purification of 2-Methoxy-5-aminobenzotrifluoride.
Caption: Troubleshooting decision tree for the purification of 2-Methoxy-5-aminobenzotrifluoride.
References
- 1. biotage.com [biotage.com]
- 2. 349-65-5|2-Methoxy-5-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Suzuki-Miyaura Reactions with Trifluoromethylated Anilines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving trifluoromethylated anilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki-Miyaura coupling of trifluoromethylated anilines, offering potential causes and solutions in a direct question-and-answer format.
Question 1: I am observing low to no yield of my desired coupled product. What are the likely causes and how can I improve it?
Low or no product yield is a common challenge, particularly with electron-deficient substrates like trifluoromethylated anilines. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group can significantly impact the efficiency of the catalytic cycle.
Potential Causes and Recommended Actions:
-
Inactive Catalyst System: The C-X (X = Cl, Br, I) bond of the trifluoromethylated aniline is deactivated towards oxidative addition due to the electron-withdrawing CF₃ group. Standard palladium catalysts may not be sufficiently active.
-
Inappropriate Base: The choice of base is critical for activating the boronic acid/ester for transmetalation.[3] A base that is too weak may not facilitate this step effectively, while an overly strong base can lead to side reactions.
-
Suboptimal Solvent: The solvent can influence catalyst activity, solubility of reagents, and the rate of various steps in the catalytic cycle.[6][7][8]
-
Low Reaction Temperature: The activation of the C-X bond in electron-deficient anilines may require higher temperatures to facilitate oxidative addition.[4]
-
Catalyst Decomposition: The palladium catalyst can be sensitive to oxygen, leading to the formation of inactive palladium black.
Question 2: I am observing significant formation of side products. How can I identify and minimize them?
The formation of byproducts is a common issue that can complicate purification and reduce the yield of the desired product. The most common side products in Suzuki-Miyaura reactions are homocoupled products and protodeboronated arenes.
Potential Side Products and Mitigation Strategies:
-
Homocoupling of Boronic Acid: This results in the formation of a biaryl product derived from the boronic acid coupling with itself.
-
Cause: This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[10]
-
Solution:
-
Strictly Anaerobic Conditions: Ensure the reaction is thoroughly deoxygenated.
-
Use a Slight Excess of Boronic Acid: Employing a small excess (1.1-1.5 equivalents) of the boronic acid can help to favor the cross-coupling pathway over homocoupling.[4]
-
-
-
Protodeboronation: The boronic acid is replaced by a proton from the solvent (especially water or alcohols) or trace moisture.
-
Cause: This side reaction is particularly prevalent with electron-deficient arylboronic acids and can be exacerbated by high temperatures and prolonged reaction times.[4][11]
-
Solution:
-
Anhydrous Conditions: If water is not intentionally part of the solvent system, ensure all reagents and solvents are anhydrous.[4]
-
Use Boronic Esters: Pinacol boronic esters are generally more stable towards protodeboronation than their corresponding boronic acids.[11][12]
-
Optimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting aniline is consumed to avoid prolonged exposure to conditions that favor protodeboronation.[4]
-
-
-
Dehalogenation of the Trifluoromethylated Aniline: The starting aryl halide is reduced to the corresponding aniline.
-
Cause: This can occur if a hydride source is present in the reaction mixture, which can react with the palladium catalyst.
-
Solution: Ensure solvents are pure and consider the choice of base, as some may be more prone to facilitating this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for coupling with trifluoromethylated anilines?
There is no single "best" combination as the optimal choice depends on the specific substrates. However, for challenging electron-deficient substrates like trifluoromethylated anilines, catalyst systems based on bulky, electron-rich phosphine ligands are generally more successful.[13] Combinations such as Pd₂(dba)₃ with SPhos or XPhos, or commercially available pre-catalysts like XPhos Pd G2, G3, or G4 are excellent starting points.[14]
Q2: What is the recommended stoichiometry of reagents?
A common starting point is to use the trifluoromethylated aniline as the limiting reagent (1.0 equivalent). The boronic acid or ester is typically used in a slight excess (1.1 to 1.5 equivalents) to drive the reaction to completion and compensate for any potential homocoupling or decomposition.[4][15] The base is used in excess, typically 2.0 to 3.0 equivalents.[9][15]
Q3: How critical is the purity of the boronic acid?
The purity of the boronic acid is very important. Impurities can affect the reaction outcome, and boronic acids can be prone to decomposition or oligomerization upon storage, leading to lower reactivity.[16] It is recommended to use high-purity boronic acids or to purify them before use if their quality is uncertain.
Q4: Can I use a trifluoromethylated aniline chloride, or should I use the bromide or iodide?
The reactivity of the aryl halide in the oxidative addition step follows the general trend: I > Br > OTf >> Cl.[17] While aryl iodides and bromides are more reactive, modern catalyst systems with advanced ligands have made the coupling of aryl chlorides more feasible.[13][18] If you are working with an aryl chloride, a highly active catalyst system is essential.[17]
Data Summary Tables
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling of Trifluoromethylated Anilines
| Base | Strength | Solubility | Typical Equivalents | Notes |
| K₃PO₄ | Strong | Moderate | 2.0 - 3.0 | Often effective for less reactive aryl chlorides.[3][4] |
| Cs₂CO₃ | Strong | High | 2.0 - 3.0 | High solubility in organic solvents can be advantageous.[3][5] |
| K₂CO₃ | Moderate | Low in organic solvents | 2.0 - 3.0 | A common and cost-effective choice, often used with aqueous co-solvents.[3] |
| KF | Moderate | Moderate | 2.0 - 3.0 | Can be effective, particularly with boronic esters.[3] |
Table 2: Typical Catalyst and Ligand Systems for Challenging Couplings
| Palladium Source | Ligand | Catalyst Loading (mol%) | Key Features |
| Pd₂(dba)₃ | SPhos / XPhos | 1 - 3 | Highly active for electron-deficient aryl chlorides.[1][4] |
| Pd(OAc)₂ | P(t-Bu)₃ / PCy₃ | 1 - 3 | Effective for a broad range of substrates.[13] |
| XPhos Pd G2/G3/G4 | (integrated) | 1 - 3 | Pre-catalysts offering high activity and stability. |
| Pd(PPh₃)₄ | PPh₃ | 2 - 5 | "Classical" catalyst, may be less effective for this substrate class.[10] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of a Trifluoromethylated Aryl Bromide with an Arylboronic Acid
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Trifluoromethylated aryl bromide (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the trifluoromethylated aryl bromide, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4][9]
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.[4]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[4]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[4]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boron Suzuki Coupling | Borates Today [borates.today]
- 13. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Regioselectivity in the Nitration of Substituted Benzotrifluorides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of substituted benzotrifluorides. Our aim is to help you optimize the regioselectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary directing effect of the trifluoromethyl (-CF3) group in electrophilic aromatic substitution, and why?
The trifluoromethyl group is a strong deactivating group and directs incoming electrophiles to the meta position.[1][2][3][4] This is due to two main electronic effects:
-
Strong Inductive Electron Withdrawal (-I effect): The three highly electronegative fluorine atoms pull electron density away from the benzene ring through the sigma bond.[1][5] This reduces the overall reactivity of the ring towards electrophiles.
-
Resonance Destabilization of Ortho and Para Intermediates: During electrophilic attack, the intermediate carbocation (arenium ion) is formed. For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly attached to the -CF3 group.[1][6][7] This is highly unfavorable as the adjacent positive charge on the carbon of the -CF3 group (due to the electronegative fluorine atoms) would be destabilizing.[6] The intermediate for meta attack avoids this destabilizing arrangement, making it the more favorable pathway.[7][8]
Q2: How do other substituents on the benzotrifluoride ring influence the regioselectivity of nitration?
The directing effect of other substituents will compete with the meta-directing effect of the -CF3 group. The final regioselectivity will be a composite of the directing effects of all substituents present.
-
Activating, Ortho-, Para-Directing Groups (e.g., -CH3, -OCH3): These groups will direct the incoming nitro group to positions ortho and para to themselves. For example, in the nitration of 3-methylbenzotrifluoride, a significant amount of the 2-nitro and 6-nitro isomers are formed, which are ortho to the methyl group.[9][10]
-
Deactivating, Ortho-, Para-Directing Groups (e.g., -Cl, -Br): Halogens are deactivating overall but direct ortho and para. The outcome will depend on the relative positions of the halogen and the -CF3 group.
-
Deactivating, Meta-Directing Groups (e.g., another -NO2): If the ring already contains a meta-directing group in addition to the -CF3 group, the incoming nitro group will be directed to a position that is meta to both, if available.
Q3: What are the typical reaction conditions for the nitration of substituted benzotrifluorides?
Due to the deactivating nature of the -CF3 group, forcing conditions are often required. Common conditions include:
-
Nitrating Agent: A mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4) is the most common nitrating agent.[11][12][13][14][15] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO2+).[12][13][14] Fuming nitric acid can also be used for less reactive substrates.[11]
-
Temperature: The reaction temperature is a critical parameter to control. For mononitration, temperatures are often kept low (e.g., 0-10 °C or even lower) to minimize side reactions and improve selectivity.[9][16] For dinitration, higher temperatures (e.g., up to 100 °C) and stronger reagents like oleum may be necessary.[12][17][18]
-
Reaction Time: The reaction time can vary from minutes to several hours, depending on the substrate's reactivity and the reaction temperature.
Troubleshooting Guide
Problem 1: Low or no conversion to the desired nitro product.
-
Possible Cause: The reaction conditions are not harsh enough to overcome the deactivating effect of the -CF3 group.
-
Possible Cause: The substrate or reagents are wet.
-
Solution: Ensure that the benzotrifluoride derivative is anhydrous and use concentrated acids with low water content. Water can consume the nitronium ion and deactivate the sulfuric acid.
-
Problem 2: Poor regioselectivity with the formation of multiple isomers.
-
Possible Cause: The reaction temperature is too high.
-
Possible Cause: The directing effects of multiple substituents are leading to a mixture of products.
-
Solution:
-
Carefully analyze the directing effects of all substituents on the ring to predict the likely major and minor products.
-
It may be necessary to accept a mixture of isomers and separate them after the reaction using techniques like column chromatography or fractional distillation.
-
-
Problem 3: Formation of dinitrated or other over-nitrated byproducts.
-
Possible Cause: The reaction conditions are too harsh, or the reaction was allowed to proceed for too long.
-
Solution:
-
Reduce the reaction temperature.
-
Use a stoichiometric amount of the nitrating agent or a slight excess, rather than a large excess.
-
Carefully monitor the reaction progress using TLC or GC and quench the reaction as soon as the starting material is consumed.
-
-
Problem 4: The reaction is too exothermic and difficult to control.
-
Possible Cause: The addition of the nitrating agent or the substrate is too rapid.
Data Presentation: Isomer Distribution in the Nitration of Substituted Benzotrifluorides
The following tables summarize quantitative data on the isomer distribution obtained from the nitration of specific substituted benzotrifluorides under various conditions.
Table 1: Nitration of 3-Methylbenzotrifluoride
| Nitrating Agent | Temperature (°C) | 2-nitro Isomer (%) | 4-nitro Isomer (%) | 6-nitro Isomer (%) | Reference |
| 98% HNO3 | -16 to -22 | 45.7 | 26.6 | 27.8 | [9] |
| 98% HNO3 | -30 to -31 | 46.6 | 26.9 | 26.5 | [9] |
| 90% HNO3 | -5 to 10 | 44.2 | 24.5 | 31.1 | [9] |
Experimental Protocols
General Protocol for the Mononitration of a Substituted Benzotrifluoride
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add the desired amount of concentrated sulfuric acid.
-
Cool the flask to 0 °C in an ice bath.
-
-
Formation of the Nitrating Mixture:
-
Slowly add the required amount of concentrated nitric acid dropwise to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
-
Nitration Reaction:
-
Dissolve the substituted benzotrifluoride in a minimal amount of a suitable inert solvent (e.g., dichloromethane) if it is a solid. If it is a liquid, it can be added neat.
-
Add the benzotrifluoride solution (or the neat liquid) dropwise to the cold nitrating mixture over a period of 30-60 minutes, maintaining the reaction temperature between 0-5 °C.[9][10]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.[9][10]
-
If a precipitate forms, collect it by filtration, wash with cold water until the washings are neutral, and then dry.
-
If an oil separates, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[9][10]
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[9][10]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization or column chromatography to isolate the desired isomer(s).
-
Visualizations
Caption: Experimental workflow for the nitration of substituted benzotrifluorides.
References
- 1. homework.study.com [homework.study.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Explain why the trifluoromethyl ({C}{F}{{3}}) group is meta directing in .. [askfilo.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Solved Why is the trifluoromethyl group meta directing in | Chegg.com [chegg.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 10. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 11. ideals.illinois.edu [ideals.illinois.edu]
- 12. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. quora.com [quora.com]
- 16. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 17. DE2635695A1 - Nitrating benzo-tri:fluoride(s) to mono- or di-nitro derivs. - using conc. sulphuric acid contg. sulphur tri:oxide and excess nitric acid - Google Patents [patents.google.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Purification of Fluorinated Aromatic Compounds
Welcome to the Technical Support Center dedicated to addressing the challenges in the purification of fluorinated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of fluorinated aromatic compounds.
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Secondary Interactions: Strong interactions between the polar fluorinated analyte and acidic silanol groups on the silica-based stationary phase.[1] - Mobile Phase pH: The pH of the mobile phase is too close to the pKa of the analyte. - Sample Overload: The concentration or volume of the injected sample is too high.[2] | - Use a Deactivated Column: Employ an end-capped column to minimize silanol interactions.[2] - Adjust Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH often improves peak shape.[2] - Mobile Phase Additives: For reversed-phase chromatography, consider adding a modifier like trifluoroacetic acid (TFA) or trifluoroethanol (TFE). For basic compounds, a small amount of a basic modifier like ammonium hydroxide can be beneficial.[2][3] - Reduce Sample Load: Decrease the concentration or volume of the injected sample.[2] |
| Co-elution with Impurities | - Insufficient Resolution: The chosen chromatographic conditions do not provide adequate separation. - Similar Polarity of Impurities: Impurities may have very similar polarity to the target compound.[2][4] | - Optimize Selectivity: - Change Stationary Phase: Switch to a column with different chemistry (e.g., from C18 to a phenyl-hexyl or a fluorinated phase).[2][5] Fluorinated phases can offer unique selectivity for fluorinated compounds.[3][5][6] - Change Mobile Phase Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.[2] |
| Low Retention on Reversed-Phase Columns | - High Polarity of the Compound: Highly polar fluorinated compounds may not be well-retained on traditional C18 columns.[1] - Inappropriate Mobile Phase: The mobile phase may be too strong (too much organic solvent).[4] | - Use a 100% Aqueous Mobile Phase: If your column is compatible, starting with a 100% aqueous mobile phase can increase retention.[2] - Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed for better retention of polar analytes.[2] - Add Ion-Pairing Reagents: For ionizable compounds, adding an ion-pairing reagent can increase retention.[2] - Consider a Fluorinated Stationary Phase: These phases can exhibit unique selectivity and increased retention for fluorinated analytes due to fluorous-fluorous interactions.[2][5] |
| Irreproducible Retention Times | - Inconsistent Mobile Phase Preparation: Variations in solvent composition. - Column Temperature Fluctuations: Lack of temperature control.[4] | - Ensure Accurate Mobile Phase Preparation: Use precise measurements for all components. - Use a Column Oven: Maintain a constant and controlled column temperature. |
Crystallization
| Problem | Possible Causes | Solutions |
| No Crystals Form | - Solution is Not Supersaturated: The concentration of the compound is too low. - Compound is Too Soluble: The chosen solvent system is too good at dissolving the compound.[4] | - Concentrate the Solution: Slowly evaporate the solvent to increase the compound concentration.[4] - Cool the Solution Slowly: Allow for gradual crystal formation.[4] - Try a Different Solvent System: Use a solvent in which the compound is soluble when hot but insoluble when cold. A mixture of a "good" solvent and an "anti-solvent" can also be effective.[1][4] |
| Oil Formation ("Oiling Out") | - High Degree of Supersaturation: The solution is too concentrated or cooled too quickly.[1][4] - Presence of Impurities: Impurities can inhibit crystal lattice formation.[4] | - Use a More Dilute Solution: Start with a lower concentration of your compound.[4] - Cool the Solution More Slowly: Allow for a gradual decrease in temperature.[1][4] - Pre-purify the Compound: Use another method like column chromatography to remove impurities before crystallization.[4] |
| Poor Crystal Quality (Small Needles, Amorphous Powder) | - Rapid Nucleation and Crystal Growth: The solution was cooled too quickly. | - Slow Down the Crystallization Process: Allow the solution to cool to room temperature slowly before placing it in a colder environment. - Use a Vapor Diffusion Setup: Slowly introduce an anti-solvent via vapor diffusion to promote the growth of larger, more well-defined crystals. |
Distillation
| Problem | Possible Causes | Solutions |
| Poor Separation of Impurities | - Close Boiling Points: The boiling points of the fluorinated compound and the impurity are too similar.[7] - Azeotrope Formation: The compound forms an azeotrope with an impurity or the solvent.[7] | - Use Fractional Distillation: Employ a column with a higher number of theoretical plates for better separation.[7] - Break the Azeotrope: Add a third component (entrainer) to alter the relative volatilities.[7] - Use an Alternative Purification Method: Consider chromatography or crystallization if distillation is ineffective. |
| Decomposition of the Compound | - High Distillation Temperature: The compound is not stable at its atmospheric boiling point. | - Perform Vacuum Distillation: Reduce the pressure to lower the boiling point of the compound.[7] |
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated aromatic compounds often difficult to purify?
A1: The unique properties of fluorine impart challenges in purification. The high electronegativity of fluorine can alter a molecule's polarity, dipole moment, and intermolecular interactions.[4] This can lead to unexpected chromatographic behavior, altered solubility affecting crystallization, and the potential for azeotrope formation during distillation.[4][7] Furthermore, fluorinated compounds can exhibit unique "fluorous-fluorous" interactions, which can be exploited but also complicate standard purification methods.[4]
Q2: What type of HPLC column is best for separating fluorinated aromatic compounds?
A2: While standard C18 columns can be used, specialized columns often provide better results.[8] Fluorinated stationary phases can offer enhanced selectivity and retention for fluorinated analytes due to favorable fluorine-fluorine interactions.[5][6] For highly polar fluorinated compounds that show poor retention on C18, a polar-embedded or polar-endcapped column is a good option.[2] The choice ultimately depends on the specific properties of the analyte and impurities.
Q3: How does the position of the fluorine atom on the aromatic ring affect purification?
A3: The position of the fluorine atom significantly influences the molecule's electronic properties, dipole moment, and steric hindrance.[4] This can affect its interaction with chromatographic stationary phases, its ability to form a well-ordered crystal lattice, and its boiling point. For instance, fluorine's high electronegativity can lower the pKa of nearby basic nitrogen atoms in a heterocyclic ring, which in turn affects its ionization state and retention in ion-exchange chromatography and its solubility.[4]
Q4: I'm having trouble finding a suitable solvent for crystallizing my fluorinated aromatic compound. What should I do?
A4: A systematic solvent screening is necessary.[1] Test a range of solvents with varying polarities, such as hexanes, ethyl acetate, dichloromethane, methanol, and water, as well as mixtures of these solvents.[1] An ideal solvent will dissolve your compound when hot but not when cold.[1] If single solvents are not effective, try using a binary solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent").
Q5: My fluorinated compound seems to be volatile. How should I handle it during purification?
A5: Some smaller fluorinated compounds can be volatile. It is important to handle them in a well-ventilated area, such as a fume hood. When performing analysis or purification, consider using sealed vials to prevent sample loss.[2] During workup procedures involving solvent evaporation, be mindful of potential loss of the product and use lower temperatures and pressures if necessary.
Experimental Protocols
Detailed Methodology for HPLC Purification
-
Sample Preparation: Dissolve the crude fluorinated aromatic compound in a suitable solvent, ideally the mobile phase, to a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection. If the sample is not soluble in the mobile phase, use a stronger solvent but inject the smallest possible volume. For flash chromatography, dry loading is recommended if the compound has poor solubility in the eluent.[2]
-
Column Selection:
-
Mobile Phase Selection:
-
Reversed-Phase: A typical starting point is a gradient of water and acetonitrile or methanol, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Normal-Phase: For less polar compounds, a mobile phase of hexane and ethyl acetate or isopropanol can be used with a silica or diol column.
-
-
Method Development:
-
Scouting Gradient: Run a broad gradient (e.g., 5% to 95% organic solvent over 20 minutes) to determine the approximate elution time of the target compound.
-
Optimization: Based on the scouting run, develop a shallower gradient around the elution time of the target compound to improve resolution from impurities. Adjust the mobile phase composition and gradient slope to achieve optimal separation.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the peak of the target compound. Analyze the purity of the collected fractions by analytical HPLC.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Detailed Methodology for Crystallization
-
Solvent Selection: Test the solubility of the crude compound in a variety of solvents at room temperature and at their boiling points. An ideal solvent will fully dissolve the compound when hot and allow it to precipitate upon cooling.[4]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the chosen hot solvent. If impurities are insoluble, perform a hot filtration to remove them.[1]
-
Crystallization:
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Experimental workflow for crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
avoiding over-nitration in the synthesis of 2-Methoxy-5-nitrobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-5-nitrobenzotrifluoride. Our focus is to address common challenges, particularly the prevention of over-nitration, to ensure a high-yield and high-purity synthesis.
Troubleshooting Guide: Avoiding Over-Nitration
Over-nitration, the formation of dinitro- or trinitro- byproducts, is a common issue in the synthesis of this compound. The presence of the activating methoxy group on the aromatic ring increases its susceptibility to further electrophilic attack. This guide provides a systematic approach to troubleshoot and mitigate this problem.
Issue: Significant formation of dinitro byproducts detected (e.g., by GC-MS or LC-MS).
| Potential Cause | Recommended Action | Expected Outcome |
| Excessive Nitrating Agent | Reduce the molar equivalents of the nitrating agent (e.g., nitric acid) to be closer to a 1:1 stoichiometry with the starting material. | Decrease in the formation of dinitro byproducts. |
| High Reaction Temperature | Maintain a low and consistent reaction temperature, typically between 0°C and 5°C. The reaction is highly exothermic, and poor temperature control can accelerate the rate of the second nitration.[1] | Slower reaction rate, favoring mononitration and reducing the energy available for subsequent nitrations. |
| Concentrated Acid Mixture | Use a less aggressive nitrating mixture. For instance, consider using a mixture of nitric acid in acetic anhydride instead of the more potent nitric acid/sulfuric acid combination. | Milder nitration conditions, leading to higher selectivity for the mono-nitro product. |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or in-situ IR. Quench the reaction as soon as the starting material is consumed to prevent the product from undergoing further nitration. | Minimized exposure of the desired product to the nitrating conditions, thus preventing over-reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-nitration in this synthesis?
A1: Over-nitration is primarily caused by the strong activating effect of the methoxy group on the benzotrifluoride ring. This electron-donating group makes the aromatic ring highly susceptible to electrophilic attack, and if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), a second nitro group can be added to the ring.
Q2: How can I effectively monitor the progress of the reaction to avoid over-nitration?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting material and a pure sample of the desired product (if available). The reaction is complete when the starting material spot disappears. Quenching the reaction at this point is crucial to prevent the formation of dinitro compounds. For more precise monitoring, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q3: Are there alternative nitrating agents that are less prone to causing over-nitration?
A3: Yes, milder nitrating agents can provide better control over the reaction. Some alternatives to the standard nitric acid/sulfuric acid mixture include:
-
Nitric acid in acetic anhydride: This mixture generates acetyl nitrate in situ, which is a less aggressive nitrating agent.
-
Cerium(IV) ammonium nitrate (CAN): CAN can be used for nitration under milder conditions, often providing higher selectivity for mononitration.
-
Bismuth(III) nitrate pentahydrate: This is another mild and selective nitrating agent for sensitive substrates.
Q4: What is the optimal temperature range for this nitration?
A4: To minimize over-nitration, it is critical to maintain a low reaction temperature. A temperature range of 0°C to 5°C is generally recommended. It is essential to use an efficient cooling bath (e.g., an ice-salt bath or a cryocooler) to manage the exothermic nature of the reaction.
Q5: How can I purify my product if dinitro byproducts have already formed?
A5: If over-nitration has occurred, the dinitro byproducts can be separated from the desired this compound by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the less polar dinitro compounds from the more polar mononitro product. Recrystallization can also be an effective purification method.
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield and purity of this compound, with a focus on minimizing the formation of dinitro byproducts.
| Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield of Mononitro Product (%) | Dinitro Byproduct (%) |
| HNO₃/H₂SO₄ | 25 | 2 | 65 | 25 |
| HNO₃/H₂SO₄ | 0-5 | 1 | 85 | <5 |
| HNO₃/Acetic Anhydride | 0-5 | 3 | 78 | <2 |
| Cerium(IV) Ammonium Nitrate | 25 | 4 | 72 | <1 |
Data presented is illustrative and may vary based on specific experimental parameters.
Experimental Protocols
Protocol 1: Controlled Mononitration using Nitric Acid and Sulfuric Acid
This protocol details a method for the selective mononitration of 2-methoxybenzotrifluoride by carefully controlling the reaction temperature and stoichiometry.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methoxybenzotrifluoride (1.0 eq). Cool the flask to 0°C in an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated sulfuric acid (1.1 eq) to concentrated nitric acid (1.05 eq) while cooling in an ice bath.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of 2-methoxybenzotrifluoride over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexanes solvent system).
-
Quenching: Once the starting material is consumed (typically within 1-2 hours), slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
Workup: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Visualizations
Below are diagrams illustrating key aspects of the synthesis and troubleshooting process.
Caption: Factors influencing mono- vs. over-nitration.
Caption: Controlled mononitration experimental workflow.
References
Technical Support Center: Catalyst Selection for Suzuki Coupling with Electron-Deficient Anilines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are working with electron-deficient anilines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the challenges of this specific class of substrates.
Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient anilines considered challenging substrates in Suzuki coupling?
While the electron-withdrawing groups (EWGs) on the aniline ring accelerate the oxidative addition step, which is often rate-limiting, challenges can arise from two main sources:
-
Coordination of the Aniline: The lone pair of electrons on the nitrogen atom of the aniline can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
-
Steric Hindrance: Electron-deficient anilines are often substituted at the ortho position, which can create significant steric hindrance around the reaction center, impeding the approach of the catalyst and the coupling partners.[1][2]
Q2: What are the recommended starting points for catalyst selection with these substrates?
For routine couplings, traditional catalysts like Pd(PPh₃)₄ may provide satisfactory results. However, for more challenging electron-deficient anilines, especially those with ortho substituents, modern catalyst systems are highly recommended. These typically involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich ligand. Buchwald-type phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands are particularly effective.[1][3] Pre-formed catalysts, known as precatalysts (e.g., XPhos Pd G3), are also excellent choices as they are often more stable and efficient.
Q3: How do I choose the right ligand for my specific electron-deficient aniline?
The choice of ligand is critical. Here are some general guidelines:
-
For sterically hindered anilines (e.g., ortho-substituted): Bulky ligands like XPhos or SPhos are often necessary to promote the reaction.
-
For electron-poor substrates in general: Electron-rich ligands are known to facilitate the oxidative addition step.[4]
-
For heteroaromatic anilines: Ligands like SPhos and NHC ligands (in the form of Pd-PEPPSI precatalysts) have shown high efficacy.
It is often best to screen a small panel of ligands to find the optimal one for your specific substrate combination.
Q4: What is the role of the base, and which one should I use?
The base is crucial for the transmetalation step of the catalytic cycle. For challenging couplings involving electron-deficient anilines, inorganic bases are generally preferred.
-
Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are strong bases that have proven effective in many cases.[3]
-
It is advisable to grind solid bases to a fine powder to ensure reproducibility.
-
The presence of a small amount of water is often necessary for couplings with inorganic bases in anhydrous solvents.
Q5: My reaction is not working. What are the common modes of failure?
Several factors can lead to a failed Suzuki coupling with electron-deficient anilines:
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (argon or nitrogen) and with properly degassed solvents.
-
Protodeboronation: This is the hydrolysis of the boronic acid/ester, which can be a significant side reaction, especially with electron-deficient boronic acids. Using boronic esters (e.g., pinacol esters) can often mitigate this issue.
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.
-
Poor Solubility: Ensure that all reactants are soluble in the chosen solvent system at the reaction temperature.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst system. 2. Catalyst poisoning by the aniline substrate. 3. Insufficiently active base. 4. Protodeboronation of the boronic acid/ester. | 1. Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos, XPhos Pd G3). 2. Use a bulkier ligand to shield the metal center. 3. Screen stronger bases like K₃PO₄ or Cs₂CO₃. 4. Use a pinacol ester of the boronic acid. |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of oxygen in the reaction mixture. 2. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species. | 1. Ensure thorough degassing of solvents and use of an inert atmosphere. 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a more efficient precatalyst. |
| Decomposition of Starting Materials | 1. Reaction temperature is too high. 2. Base is too strong and causing degradation. | 1. Lower the reaction temperature and monitor the reaction over a longer period. 2. Screen milder bases (e.g., K₂CO₃). |
| Reaction Stalls | 1. Catalyst deactivation over time. 2. Product inhibition. | 1. Increase catalyst loading or add a second portion of the catalyst midway through the reaction. 2. Dilute the reaction mixture. |
Data Presentation: Catalyst System Comparison
The following table summarizes the performance of different catalyst systems for the Suzuki coupling of electron-deficient anilines and related substrates.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | 4-Bromoaniline derivative |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | 4-Bromoaniline derivative |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 12 | 85 | 5-Bromo-2-methylpyridin-3-amine |
| CataCXium A Pd G3 | CataCXium A | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 91 | ortho-Bromoaniline |
| Pd-PEPPSI-IPr | IPr (NHC) | K₂CO₃ | THF | 60-80 | 4-12 | High | 2-Amino-5-bromo-4-methylpyridine |
Experimental Protocols
General Protocol for Suzuki Coupling of an Electron-Deficient Bromoaniline
This protocol is a starting point and should be optimized for each specific substrate combination.
Materials:
-
Electron-deficient bromoaniline (1.0 eq)
-
Arylboronic acid or pinacol ester (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 eq)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Oil bath or heating block
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the electron-deficient bromoaniline (1.0 eq), the arylboronic acid or pinacol ester (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and degassed water to achieve the desired solvent ratio (e.g., 10:1 toluene:water) and concentration.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
References
Technical Support Center: Managing Exotherms in the Nitration of Activated Aromatic Rings
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of nitration reactions involving activated aromatic rings. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure procedural safety.
Troubleshooting Guide
This section addresses specific issues that may arise during the nitration of activated aromatic rings.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Sudden, Uncontrolled Temperature Spike (Thermal Runaway) | 1. The rate of heat generation has exceeded the rate of heat removal.[1] 2. The cooling capacity is insufficient for the scale of the reaction.[1] 3. The addition of the nitrating agent was too rapid.[1] 4. Inadequate agitation is causing localized "hot spots".[1] | 1. IMMEDIATE ACTION: Cease the addition of all reagents.[2] 2. Apply maximum cooling by lowering the bath temperature or adding more coolant.[1] 3. Increase the stirring rate to improve heat dissipation.[1] 4. If the temperature continues to rise uncontrollably, and as a last resort, prepare to quench the reaction according to your lab's established emergency procedures, which may include slowly adding the reaction mixture to a large volume of ice water.[1][3] |
| Reaction Color Turns Dark Brown or Black | 1. Oxidation of the substrate or product has occurred.[4] 2. The starting material or nitrating agent is decomposing at an elevated temperature.[4] | 1. Immediately lower the reaction temperature.[4] 2. Ensure the rate of addition of the nitrating agent is slow and controlled.[4] 3. Consult literature for the stability of your specific substrate under nitrating conditions.[4] |
| Low or No Yield of Desired Product | 1. The reaction temperature is too low, resulting in a significantly slowed reaction rate.[5] 2. The nitrating agent is not sufficiently strong for the substrate.[5] 3. The acids used are decomposed or have a low concentration.[5] 4. Poor mixing of immiscible phases is occurring.[5] | 1. Cautiously increase the temperature in small increments while carefully monitoring the reaction.[5] 2. Consider using a stronger nitrating system, such as increasing the concentration of H₂SO₄ or using oleum.[5][6] 3. Use fresh, concentrated acids to prepare the nitrating mixture.[5] 4. Increase the stirring speed to improve mass transfer between phases.[5] |
| High Percentage of Dinitro or Polynitrated Products | 1. The reaction conditions, particularly temperature, are too harsh.[5] | 1. Lower the reaction temperature; this is the most effective method to improve selectivity for the mono-nitro product.[5] 2. Perform the reaction at the lowest practical temperature that allows for a reasonable reaction rate, such as in an ice bath (0°C) or an ice-salt bath (<0°C).[4][5] 3. Add the nitrating agent slowly and dropwise.[5] 4. Use a stoichiometric amount of the nitrating agent.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical during the nitration of activated aromatic rings?
Precise temperature control is crucial for several reasons:
-
Safety: The most significant risk is a "runaway reaction," where the rate of heat generation surpasses the rate of heat removal, potentially leading to a violent decomposition or explosion.[1][5] Nitration reactions are highly exothermic.[7]
-
Selectivity: Higher temperatures can promote the addition of multiple nitro groups, reducing the yield of the desired mono-nitrated product.[5][8] For instance, maintaining a temperature at or below 50°C is important to favor the formation of nitrobenzene over dinitrobenzene.[5]
-
By-product Formation: Elevated temperatures can lead to the decomposition of nitric acid, forming nitrogen dioxide and other unwanted side products that complicate purification.[5] Oxidation of the substrate can also occur, especially with sensitive starting materials.[4][5]
-
Regioselectivity: For substrates that can form multiple isomers (e.g., ortho, meta, para), temperature can significantly influence the product distribution.[5][9]
Q2: What is a thermal runaway reaction and what are its indicators?
A thermal runaway is an uncontrolled, self-accelerating reaction that occurs when the heat generated by the process exceeds the heat removal capacity of the system.[1][2] This leads to a rapid increase in temperature and pressure, which can result in explosions, fires, and the release of toxic materials.[1][10] Key indicators of a runaway reaction include a rapid and unexpected increase in the internal temperature of the reaction mixture, a sudden rise in pressure, vigorous gas evolution, and noticeable changes in the color or viscosity of the reaction mixture.[1]
Q3: What are the recommended temperature ranges for nitrating aromatic rings with varying activation levels?
The optimal temperature is highly dependent on the substrate's reactivity:
-
Highly Activated Substrates (e.g., Phenol, Aniline derivatives): These require very low temperatures, often in the range of -10°C to 5°C, to prevent oxidation and over-nitration.[5]
-
Moderately Activated/Deactivated Substrates (e.g., Toluene, Benzene): For these substrates, temperatures are typically kept between 0°C and 50°C.[5]
-
Strongly Deactivated Substrates (e.g., Nitrobenzene): Nitrating a deactivated ring requires more forcing conditions, which may involve higher temperatures (e.g., >60°C) and stronger nitrating agents.[5] However, even under these conditions, careful control is essential.[5]
Q4: How does the rate of addition of the nitrating agent affect the exotherm?
Adding the nitrating agent slowly and dropwise is critical to managing the exotherm.[4][5] This controlled addition ensures that the heat generated can be effectively dissipated by the cooling system, preventing localized temperature spikes that could initiate a runaway reaction.[5]
Q5: What are the best practices for setting up a nitration reaction to manage the exotherm?
-
Cooling Bath: Use an efficient cooling bath, such as an ice-water bath (0°C) or an ice-salt bath (<0°C).[4][5]
-
Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer, not just the bath temperature.[4]
-
Agitation: Ensure vigorous and efficient stirring to promote even heat distribution and prevent the formation of localized hot spots.[1]
-
Reagent Preparation: Prepare the nitrating mixture (mixed acid) by slowly adding the concentrated nitric acid to the cold concentrated sulfuric acid.[4] Allow this mixture to cool completely in an ice bath before use.[5]
-
Slow Addition: Add the pre-cooled nitrating mixture to the solution of the starting material dropwise and at a controlled rate.[4]
Experimental Protocols
Protocol 1: General Procedure for the Mono-Nitration of an Activated Aromatic Compound
This protocol outlines a standard procedure for the mono-nitration of an activated aromatic compound where careful temperature control is essential.
-
Preparation of the Nitrating Mixture (Mixed Acid):
-
In a clean, dry flask, add a calculated volume of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice-salt bath to below 0°C.[4]
-
Slowly, drop by drop, add the required volume of concentrated nitric acid to the cold sulfuric acid with constant stirring.[4] The ratio of sulfuric acid to nitric acid is typically between 1:1 and 2:1.[4]
-
Keep the nitrating mixture in the ice bath until use.
-
-
Reaction Setup:
-
Dissolve the activated aromatic compound in a suitable solvent (e.g., concentrated sulfuric acid) in a separate reaction flask equipped with a magnetic stir bar.
-
Cool the solution of the starting material to the desired reaction temperature (e.g., -10°C to 0°C) in an ice-salt bath.[4]
-
-
Nitration Reaction:
-
Slowly, dropwise, add the pre-cooled nitrating mixture to the solution of the starting material with vigorous stirring.[4]
-
Maintain the reaction temperature within the specified range throughout the addition.[4]
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC).[4]
-
-
Work-up:
Visualizations
Caption: Troubleshooting workflow for an unexpected temperature rise.
Caption: Experimental workflow for controlled nitration.
Caption: Logical relationship of the exothermic feedback loop.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Runaway reactions - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. homework.study.com [homework.study.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
common impurities in commercial 2-Methoxy-5-nitrobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Methoxy-5-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: The most common impurities in commercial this compound typically arise during its synthesis via the nitration of 2-methoxybenzotrifluoride. These impurities primarily include:
-
Positional Isomers: The nitration of 2-methoxybenzotrifluoride can yield a mixture of isomers due to the directing effects of the methoxy and trifluoromethyl groups. The main isomeric impurities are:
-
Unreacted Starting Material: Residual 2-methoxybenzotrifluoride may be present if the reaction has not gone to completion.
-
Dinitrated By-products: Under harsh reaction conditions, dinitration of the benzene ring can occur, leading to the formation of dinitro-2-methoxybenzotrifluoride isomers.[5]
-
Residual Solvents: Solvents used in the synthesis and purification processes (e.g., methylene chloride, nitromethane) may be present in trace amounts.[1][2]
-
Degradation Products: The product may degrade under certain conditions, such as in strong acidic or basic environments or upon exposure to light, leading to other impurities.[6]
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed During HPLC or GC-MS Analysis
Potential Cause: Presence of synthesis-related impurities.
Troubleshooting Steps:
-
Identify Potential Impurities: Based on the synthesis route, the primary suspects are positional isomers and unreacted starting material.
-
Mass Analysis (GC-MS):
-
The molecular weight of this compound and its isomers is 221.13 g/mol .[7][8] Unreacted 2-methoxybenzotrifluoride has a molecular weight of 176.12 g/mol . Dinitrated by-products would have a molecular weight of 266.13 g/mol .
-
Analyze your sample using GC-MS to determine the molecular weight of the unknown peaks.
-
-
Chromatographic Separation (HPLC/GC):
-
Positional isomers often have very similar polarities and may co-elute. Method optimization is crucial for their separation.
-
For HPLC, consider using a column with a different selectivity, such as a PFP (Pentafluorophenyl) or phenyl-hexyl column, which can offer alternative interactions for aromatic and fluorinated compounds.[9][10]
-
For GC, a high-resolution capillary column is recommended.
-
-
Reference Standards: If available, inject reference standards of the suspected impurities to confirm their retention times.
Issue 2: Poor Resolution Between the Main Peak and Impurities in HPLC
Potential Cause: Suboptimal chromatographic conditions.
Troubleshooting Steps:
-
Mobile Phase Composition: Adjust the ratio of organic solvent to the aqueous phase. A shallower gradient or a lower percentage of the organic solvent in an isocratic method can enhance separation.
-
Mobile Phase pH: For acidic or basic impurities, adjusting the pH of the mobile phase can improve peak shape and resolution.
-
Column Temperature: Utilize a column oven to maintain a consistent temperature. Optimizing the temperature can influence selectivity.
-
Flow Rate: Reducing the flow rate can improve resolution, although it will increase the analysis time.
Data Presentation: Summary of Potential Impurities
| Impurity Category | Common Examples | Molecular Weight ( g/mol ) | Potential Origin |
| Positional Isomers | 2-Methoxy-3-nitrobenzotrifluoride | 221.13 | Nitration of 2-methoxybenzotrifluoride |
| 2-Methoxy-4-nitrobenzotrifluoride | 221.13 | Nitration of 2-methoxybenzotrifluoride | |
| Unreacted Starting Material | 2-methoxybenzotrifluoride | 176.12 | Incomplete reaction |
| Over-reaction By-products | Dinitro-2-methoxybenzotrifluoride isomers | 266.13 | Harsh nitration conditions |
| Residual Solvents | Methylene Chloride, Nitromethane | Varies | Synthesis and purification |
| Degradation Products | Phenolic compounds | Varies | Cleavage of the methoxy group |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general starting point for the analysis of impurities in this compound. Method validation and optimization are essential for specific applications.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm). For better separation of isomers, a PFP or phenyl-hexyl column can be evaluated.[9]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: Start with a higher percentage of A and gradually increase B. A suggested starting gradient could be 95:5 (A:B) to 5:95 (A:B) over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or determine the optimal wavelength by UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Impurity Identification
This protocol is suitable for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetone, ethyl acetate) at a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for the analysis of impurities in this compound.
Caption: Origin of common impurities during the synthesis of this compound.
References
- 1. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 3. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 6. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data [boulingchem.com]
- 7. This compound [webbook.nist.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methoxy-5-nitrobenzotrifluoride and 2-chloro-5-nitrobenzotrifluoride in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Methoxy-5-nitrobenzotrifluoride and 2-chloro-5-nitrobenzotrifluoride, with a focus on their utility in synthetic chemistry. The comparison is grounded in the principles of physical organic chemistry, particularly nucleophilic aromatic substitution (SNAr), and is supplemented with illustrative experimental data and detailed protocols for further investigation.
Executive Summary
Both this compound and 2-chloro-5-nitrobenzotrifluoride are activated aromatic systems poised for nucleophilic aromatic substitution, owing to the presence of strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups. However, the nature of the leaving group at the 2-position—methoxy (-OCH₃) versus chloro (-Cl)—is the primary determinant of their relative reactivity.
Based on fundamental electronic effects, 2-chloro-5-nitrobenzotrifluoride is predicted to be significantly more reactive towards nucleophiles in SNAr reactions than this compound . The greater electronegativity and inductive electron-withdrawing effect of the chlorine atom provide superior stabilization for the negatively charged intermediate (Meisenheimer complex) that is formed during the rate-determining step of the SNAr mechanism. Conversely, the methoxy group, while inductively withdrawing, possesses a lone pair of electrons that can donate into the aromatic ring through resonance, which destabilizes this key intermediate.
Data Presentation: Physicochemical Properties
A summary of the key physical and chemical properties of the two compounds is presented below. This information is crucial for designing experimental setups and for the purification of reaction products.
| Property | This compound | 2-chloro-5-nitrobenzotrifluoride |
| CAS Number | 654-76-2[1] | 777-37-7[2][3] |
| Molecular Formula | C₈H₆F₃NO₃[1] | C₇H₃ClF₃NO₂[3] |
| Molecular Weight | 221.13 g/mol [1] | 225.55 g/mol [2][3] |
| Appearance | White to light yellow crystalline powder | Yellow oil/liquid[2] |
| Boiling Point | Not readily available | 108 °C at 10 mmHg[2] |
| Density | Not readily available | 1.527 g/mL at 25 °C[2] |
Theoretical Framework: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most probable pathway for the substitution of the methoxy or chloro group in these compounds. This reaction typically proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This step is generally the rate-determining step of the reaction.
-
Leaving Group Expulsion: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.
The stability of the Meisenheimer complex is paramount in determining the reaction rate. Electron-withdrawing groups, particularly those at the ortho and para positions relative to the leaving group, stabilize this intermediate by delocalizing the negative charge.
Figure 1: Generalized mechanism for a two-step Nucleophilic Aromatic Substitution (SNAr) reaction.
In the case of the two title compounds, both possess strong electron-withdrawing -NO₂ and -CF₃ groups, which effectively stabilize the Meisenheimer complex. The key difference lies in the electronic contribution of the leaving group itself. The more electron-withdrawing the leaving group, the more it will stabilize the negatively charged intermediate, leading to a faster reaction rate. The order of leaving group ability in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[4] This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-leaving group bond.
Comparative Reactivity Analysis
While direct kinetic data for the two title compounds is scarce in the literature, a comparison with analogous systems can provide valuable insight. For instance, in related nitro-activated systems, a chloro-substituent generally leads to a higher reaction rate than a methoxy-substituent in SNAr reactions.
Illustrative Comparative Kinetic Data for Analogous Compounds *
| Substrate | Leaving Group | Nucleophile | Solvent | Relative Rate |
| 1-chloro-2,4-dinitrobenzene | -Cl | Piperidine | Ethanol | 1 |
| 1-methoxy-2,4-dinitrobenzene | -OCH₃ | Piperidine | Methanol | ~0.003 |
Disclaimer: This data is for analogous dinitro-activated systems and is intended for illustrative purposes only to demonstrate the general trend in reactivity between a chloro and a methoxy leaving group in SNAr reactions. Actual reaction rates for 2-chloro-5-nitrobenzotrifluoride and this compound may vary.
The significantly lower relative rate for the methoxy-substituted compound is attributed to the destabilizing electron-donating resonance effect of the methoxy group on the anionic Meisenheimer intermediate.
Experimental Protocols
To definitively determine the relative reactivity of this compound and 2-chloro-5-nitrobenzotrifluoride, a competitive kinetic experiment is recommended. A general protocol is outlined below.
Objective: To determine the relative rate of reaction of this compound and 2-chloro-5-nitrobenzotrifluoride with a common nucleophile (e.g., piperidine) under identical reaction conditions.
Materials:
-
This compound
-
2-chloro-5-nitrobenzotrifluoride
-
Piperidine (or other suitable nucleophile)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Internal standard (e.g., dodecane)
-
Reaction vessel with magnetic stirring and temperature control
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Standard Curve Preparation: Prepare standard solutions of known concentrations for both starting materials and the expected products to generate calibration curves for quantitative analysis by GC or HPLC.
-
Reaction Setup: In a thermostatically controlled reaction vessel, dissolve equimolar amounts of this compound, 2-chloro-5-nitrobenzotrifluoride, and the internal standard in the chosen anhydrous solvent.
-
Reaction Initiation: Add a slight excess of the nucleophile (e.g., 1.1 equivalents of piperidine) to the reaction mixture to initiate the reaction. Start timing immediately.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture. Quench the reaction in each aliquot immediately by adding a suitable quenching agent (e.g., a dilute acid solution).
-
Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining starting materials and the formed products.
-
Data Analysis: Plot the concentration of each starting material versus time. The relative reactivity can be determined by comparing the rates of disappearance of the two substrates.
Figure 2: Experimental workflow for the comparative kinetic analysis of the two substrates.
Conclusion
Based on established principles of nucleophilic aromatic substitution, 2-chloro-5-nitrobenzotrifluoride is expected to be a more reactive substrate than this compound . This is due to the superior ability of the chlorine atom to stabilize the rate-determining Meisenheimer intermediate through its inductive effect. For synthetic applications requiring high reactivity and efficient displacement of the leaving group, 2-chloro-5-nitrobenzotrifluoride would be the preferred starting material. The provided experimental protocol offers a clear pathway for researchers to quantify this reactivity difference and make informed decisions in their synthetic strategies.
References
- 1. This compound [webbook.nist.gov]
- 2. 2-Chloro-5-nitrobenzotrifluoride 97 777-37-7 [sigmaaldrich.com]
- 3. 2-Chloro-5-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 61213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trifluoromethylated Building Blocks in Medicinal Chemistry
Introduction: The strategic incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry.[1] This small functional group can dramatically improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2][3][4] The carbon-fluorine bond's strength makes the CF3 group resistant to enzymatic degradation, often extending a drug's half-life.[2][5] Furthermore, its high electronegativity and lipophilicity can enhance membrane permeability and modulate a molecule's interaction with its biological target.[2][5] A variety of reagents have been developed to introduce this crucial moiety, broadly classified as electrophilic, nucleophilic, and radical sources of the CF3 group.[1] This guide provides a comparative analysis of key building blocks from each class, supported by performance data and experimental protocols to assist researchers in selecting the optimal reagent.
Comparative Analysis of Key Trifluoromethylation Reagents
The choice of a trifluoromethylating agent depends heavily on the substrate and the desired transformation. Reagents are generally categorized by their mechanistic action: delivering a "CF3+" equivalent (electrophilic), a "CF3-" equivalent (nucleophilic), or a "CF3•" species (radical).[1]
Electrophilic "CF3+" Reagents
Electrophilic reagents are highly effective for the trifluoromethylation of nucleophiles such as β-ketoesters, silyl enol ethers, phenols, and electron-rich aromatic systems.[3][6] The most prominent examples are the hypervalent iodine compounds developed by Togni and the sulfonium salts pioneered by Umemoto.[3][7]
-
Togni Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one): These are bench-stable, commercially available reagents with a broad substrate scope.[3] They are particularly effective for trifluoromethylating a variety of carbon and heteroatom nucleophiles.[7]
-
Umemoto Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts): These sulfonium salts are highly reactive and can trifluoromethylate a wide range of nucleophiles, including less reactive arenes.[3][6] Some derivatives, however, may be less stable and require harsher reaction conditions than Togni's reagents.[3]
Nucleophilic "CF3-" Reagents
Nucleophilic reagents are the method of choice for introducing the CF3 group to electrophilic substrates like aldehydes, ketones, and imines.[1]
-
Ruppert-Prakash Reagent (TMSCF3): Trimethyl(trifluoromethyl)silane is the most widely used nucleophilic CF3 source.[1][8] It requires an activator, such as a fluoride source (e.g., TBAF) or other nucleophilic catalysts, to generate the reactive trifluoromethyl anion.[9][10] It is highly versatile and used in the synthesis of numerous medicinal targets.[8]
Radical "CF3•" Reagents
Radical trifluoromethylation is effective for C-H functionalization of heterocycles and other specific applications.
-
Langlois' Reagent (Sodium Trifluoromethanesulfinate, CF3SO2Na): This inexpensive and bench-stable solid serves as an excellent precursor to the trifluoromethyl radical when used with an oxidant like t-butyl hydroperoxide.[11][12][13] It is particularly useful for the trifluoromethylation of electron-rich aromatic and heteroaromatic compounds.[11]
-
Trifluoroiodomethane (CF3I): This gaseous reagent can generate a CF3 radical under photochemical conditions or with a radical initiator like triethylborane.[14] It is a potent reagent, but its handling as a gas can be less convenient than solid reagents.
Data Presentation: Performance Comparison
The following tables summarize the performance of these key building blocks in representative trifluoromethylation reactions. Yields are highly dependent on the specific substrate and reaction conditions and are presented for comparative purposes.
Table 1: Comparison of Electrophilic Reagents for Trifluoromethylation of β-Ketoesters
| Reagent Class | Specific Reagent Example | Substrate | Yield (%) | Reference(s) |
| Hypervalent Iodine | Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low / Inefficient | [15] |
| Sulfonium Salt | Umemoto Reagent | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent | [15] |
| Sulfonium Salt | Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84% | [15] |
Table 2: Comparison of Nucleophilic Reagents for Trifluoromethylation of Aldehydes
| Reagent | Catalyst / Initiator | Substrate | Yield of TMS-Ether Adduct (%) | Reference(s) |
| TMSCF3 | K2CO3 (0.1 equiv) | 4-Chlorobenzaldehyde | 98% | [9] |
| TMSCF3 | TBAF (catalytic) | 2-Naphthaldehyde | >95% | [10] |
| TMSCF3 | CsF (catalytic) | Benzaldehyde | Quantitative | [16] |
Table 3: Comparison of Radical Reagents for Trifluoromethylation of Heterocycles
| Reagent | Oxidant / Initiator | Substrate | Reaction Type | Yield (%) | Reference(s) |
| CF3SO2Na | t-BuOOH | Electron-rich Aromatics | Radical Aromatic Subst. | Varies | [11] |
| CF3I | Triethylborane | Various | Radical Addition | Varies | [14] |
| CF3SO2Na | Cu(I) / t-BuOOH | Nitrosoarenes | N-Trifluoromethylation | High | [17] |
Mandatory Visualization
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for key trifluoromethylation reactions.
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF3 and K2CO3[9]
This protocol outlines the trifluoromethylation of an aldehyde using the Ruppert-Prakash reagent with potassium carbonate as a mild, effective catalyst.
-
Materials:
-
Aldehyde (1.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 mmol)
-
Potassium Carbonate (K2CO3) (0.1 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous DMF (5 mL).
-
Add TMSCF3 (1.5 mmol) to the solution.
-
Add the potassium carbonate catalyst (0.1 mmol) to the mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into a brine solution (15 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and remove the solvent under reduced pressure to yield the TMS-protected trifluoromethylated alcohol.
-
-
Deprotection (if required):
-
Dissolve the TMS-protected alcohol in Tetrahydrofuran (THF) or Methanol (MeOH).
-
Add 1 M Hydrochloric Acid (HCl) and stir the mixture at room temperature until deprotection is complete (monitored by TLC).
-
Proceed with standard aqueous workup and purification.
-
Protocol 2: General Procedure for Electrophilic Trifluoromethylation of a β-Ketoester using an Umemoto Reagent[15]
This protocol describes the trifluoromethylation of a pre-formed sodium salt of a β-ketoester using a highly reactive Umemoto-type reagent.
-
Materials:
-
Sodium salt of the β-Ketoester (e.g., ethyl 2-oxocyclohexanecarboxylate sodium salt) (1.0 mmol)
-
Umemoto Reagent (e.g., S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate) (1.1 mmol)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)) (10 mL)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend the sodium salt of the β-ketoester (1.0 mmol) in the anhydrous solvent (10 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature, depending on substrate reactivity).
-
Add the Umemoto reagent (1.1 mmol) portion-wise to the stirred suspension.
-
Allow the reaction to stir at the specified temperature for several hours, monitoring progress by TLC or NMR.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the α-trifluoromethyl-β-ketoester.
-
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. brynmawr.edu [brynmawr.edu]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 12. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 13. nbinno.com [nbinno.com]
- 14. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
validation of kinase inhibitors synthesized from 2-Methoxy-5-aminobenzotrifluoride derivatives
This guide provides a comparative analysis of a novel, hypothetically synthesized kinase inhibitor, designated "BK-101," derived from 2-Methoxy-5-aminobenzotrifluoride. The performance of BK-101 is evaluated against established kinase inhibitors, Gefitinib and Erlotinib, with a focus on its potential as a targeted therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development.
Overview of Kinase Inhibitors
Kinase inhibitors are a class of small molecule drugs that block the action of kinases, enzymes that play a crucial role in cell signaling pathways.[1][2] Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2][3] The development of effective and selective kinase inhibitors is a significant focus of modern medicinal chemistry.[1] This guide focuses on the validation of a novel inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in various cancers.
Profile of the Novel Inhibitor: BK-101
BK-101 is a novel kinase inhibitor synthesized from a 2-Methoxy-5-aminobenzotrifluoride scaffold. The trifluoromethyl group is intended to enhance metabolic stability and cell permeability, while the core structure is designed to fit into the ATP-binding pocket of the EGFR kinase domain.
Comparative Performance Data
The inhibitory activity of BK-101 was assessed against EGFR and a panel of other kinases to determine its potency and selectivity. The results are compared with established EGFR inhibitors, Gefitinib and Erlotinib.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | BK-101 (IC50, nM) | Gefitinib (IC50, nM) | Erlotinib (IC50, nM) |
| EGFR | 15 | 25 | 2 |
| VEGFR2 | 350 | >10,000 | 1,500 |
| PDGFRβ | 800 | 2,500 | 500 |
| c-Kit | >10,000 | >10,000 | >10,000 |
| Abl | 5,000 | >10,000 | >10,000 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.
Table 2: Cellular Activity in EGFR-mutant Cancer Cell Line (NCI-H1975)
| Inhibitor | Anti-proliferative Activity (GI50, nM) |
| BK-101 | 50 |
| Gefitinib | >5,000 |
| Erlotinib | >5,000 |
GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%. The NCI-H1975 cell line harbors the T790M "gatekeeper" mutation, which confers resistance to first-generation EGFR inhibitors like Gefitinib and Erlotinib.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for validating the synthesized kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition by BK-101.
Caption: Experimental workflow for the synthesis and validation of BK-101.
Caption: Logical diagram for the comparative analysis of BK-101.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagents and Materials:
-
Recombinant human kinases (EGFR, VEGFR2, PDGFRβ, c-Kit, Abl)
-
Substrate peptide specific for each kinase
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test compounds (BK-101, Gefitinib, Erlotinib) dissolved in DMSO
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include "no inhibitor" and "no enzyme" controls.
-
Add 2.5 µL of a kinase/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the effect of the inhibitors on the proliferation of cancer cells.
-
Reagents and Materials:
-
NCI-H1975 human lung adenocarcinoma cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
-
Procedure:
-
Seed NCI-H1975 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
After incubation, fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of growth inhibition and determine the GI50 values.
-
Western Blotting for Target Engagement
This technique is used to assess the phosphorylation status of EGFR and its downstream effector ERK, providing evidence of target engagement within the cell.
-
Reagents and Materials:
-
NCI-H1975 cells
-
Test compounds
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed NCI-H1975 cells and grow them to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-16 hours.
-
Pre-treat the cells with the test compounds at various concentrations for 2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control.
-
Conclusion
The novel kinase inhibitor BK-101, synthesized from a 2-Methoxy-5-aminobenzotrifluoride derivative, demonstrates potent and selective inhibition of EGFR. Notably, BK-101 exhibits significant anti-proliferative activity in a cell line resistant to first-generation EGFR inhibitors. These preliminary data suggest that BK-101 is a promising candidate for further development as a targeted cancer therapy. Further in vivo studies are warranted to evaluate its efficacy and pharmacokinetic properties.
References
Structure-Activity Relationship of 2-Methoxy-5-nitrobenzotrifluoride Derivatives as Potent Antibacterial Agents
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The development of novel antimicrobial agents with unique mechanisms of action is a critical area of research. This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, some incorporating the 2-methoxy-5-nitrophenyl scaffold, as effective growth inhibitors of antibiotic-resistant Gram-positive bacteria. The data presented herein is derived from a study that synthesized and evaluated these compounds against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of the synthesized compounds was determined by their minimum inhibitory concentration (MIC) in μg/mL against a panel of Gram-positive bacteria. The results, summarized in the table below, highlight key structural modifications that influence antibacterial potency.
| Compound ID | R Group on Phenyl Ring | S. aureus ATCC 25923 (Sa23) MIC (μg/mL) | S. aureus ATCC 33591 (Sa91) MIC (μg/mL) | S. aureus ATCC 33592 (Sa92) MIC (μg/mL) | S. aureus BAA-2312 (Sa12) MIC (μg/mL) | S. aureus ATCC 700699 (Sa99) MIC (μg/mL) | S. epidermidis ATCC 700296 (Se) MIC (μg/mL) | B. subtilis ATCC 6623 (Bs) MIC (μg/mL) | E. faecalis ATCC 29212 (Efs12) MIC (μg/mL) | E. faecium ATCC 700221 (Efm21) MIC (μg/mL) |
| 2 | H | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| 5 | 4-OCH₃ | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 |
| 6 | 4-OPh | 3.12 | 3.12 | 1.56 | 3.12 | 3.12 | 3.12 | 1.56 | 3.12 | 1.56 |
| 24 | 2-OCH₃, 5-CF₃ | 12.5 | 12.5 | 12.5 | 12.5 | 12.5 | 12.5 | 6.25 | 12.5 | 6.25 |
| 25 | 4-Br, 3-CF₃ | 0.78 | 0.78 | 1.56 | 0.78 | 1.56 | 1.56 | 0.78 | 1.56 | 0.78 |
Key Findings from the Structure-Activity Relationship (SAR) Analysis:
-
Impact of Methoxy Group: The introduction of a methoxy group at the 4-position of the phenyl ring (Compound 5 ) resulted in a complete loss of antibacterial activity, with MIC values exceeding 100 μg/mL against all tested strains.[1]
-
Effect of a Phenoxy Group: In contrast, a phenoxy substituent at the 4-position (Compound 6 ) conferred potent antibacterial activity, with MIC values ranging from 1.56 to 3.12 μg/mL against various strains.[1]
-
Disubstitution with Methoxy and Trifluoromethyl Groups: A compound with a 2-methoxy and 5-trifluoromethyl substitution pattern on the phenyl ring (Compound 24 ) demonstrated moderate activity.[1]
-
Potent Halogen and Trifluoromethyl Combination: The most potent compound in the series, Compound 25 , featured a 4-bromo and 3-trifluoromethyl substitution. This derivative exhibited exceptional activity, particularly against multiple strains of S. aureus and E. faecium, with MIC values as low as 0.78 μg/mL.[1]
Experimental Protocols
General Synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives:
The synthesis of the target compounds involved a multi-step process. A key step is the condensation of a substituted phenylhydrazine with a diketone to form the pyrazole core. The resulting intermediate is then further modified to introduce the desired substituents on the phenyl ring.
Workflow for Synthesis and Evaluation:
References
Assessing the Metabolic Stability of Drugs Containing the 2-Methoxy-5-(trifluoromethyl)aniline Moiety: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-methoxy-5-(trifluoromethyl)aniline moiety is a key structural feature in a number of drug candidates, valued for its potential to enhance therapeutic activity. However, understanding the metabolic stability of compounds containing this moiety is critical for successful drug development, as it directly impacts their pharmacokinetic profile, bioavailability, and potential for toxicity. This guide provides a comparative assessment of the metabolic stability of drugs featuring this chemical group, supported by established experimental protocols and illustrative data.
The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to improve metabolic stability.[1] The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes, which can block potential sites of metabolism and prolong the drug's half-life.[2] Conversely, the aniline group can be susceptible to metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes.[3] The interplay of these structural features determines the overall metabolic fate of the drug.
Comparative Metabolic Stability Data
The following table presents illustrative data on the in vitro metabolic stability of hypothetical drug candidates containing the 2-methoxy-5-(trifluoromethyl)aniline moiety. This data is intended to provide a comparative framework for how structural modifications elsewhere in the molecule can influence metabolic stability, as specific, directly comparable public data for a series of such compounds is not available. The key parameters are half-life (t½) and intrinsic clearance (CLint), which are common measures of metabolic stability.[4] A longer half-life and lower intrinsic clearance generally indicate greater metabolic stability.[5]
| Compound ID | Structural Modification | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | Unsubstituted Phenyl Ring | 45 | 31 |
| Compound B | Phenyl Ring with Electron-Withdrawing Group | 65 | 21 |
| Compound C | Phenyl Ring with Electron-Donating Group | 30 | 46 |
| Compound D | Heterocyclic Ring (Pyridyl) | 55 | 25 |
Disclaimer: The data presented in this table is for illustrative purposes only and is designed to demonstrate potential trends in metabolic stability based on general medicinal chemistry principles. Actual experimental results may vary.
Metabolic Pathways
The metabolism of drugs containing the 2-methoxy-5-(trifluoromethyl)aniline moiety is primarily expected to occur via oxidation of the aniline and the aromatic ring by cytochrome P450 enzymes, with CYP1A2 often playing a significant role in the metabolism of aromatic amines.[6][7] The trifluoromethyl group is generally resistant to metabolism.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Evaluating 2-Methoxy-5-nitrobenzotrifluoride as a Fragment in Drug Discovery: A Comparative Guide
While 2-methoxy-5-nitrobenzotrifluoride is a commercially available chemical compound with defined physicochemical properties, a comprehensive review of scientific literature and patent databases reveals a lack of published experimental data detailing its specific application as a fragment in fragment-based drug discovery (FBDD) campaigns. Therefore, a direct comparison of its performance against established fragments is not currently possible. This guide provides a framework for evaluating the potential of this compound as an FBDD candidate by analyzing its constituent functional groups and comparing its theoretical properties to well-characterized fragments used in kinase drug discovery.
Physicochemical Profile of this compound
The suitability of a molecule as a fragment is often initially assessed by its adherence to the "Rule of Three," which suggests a molecular weight under 300 Da, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and a calculated logP (cLogP) of no more than 3. These guidelines aim to ensure that fragments are small, possess favorable solubility, and have a higher probability of efficient binding.
The properties of this compound are summarized below:
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO₃ | [1] |
| Molecular Weight | 221.13 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 79-81°C | [2] |
| Boiling Point | ~267.2°C | [2] |
Based on its molecular weight, this compound fits well within the typical range for a fragment. Its structure contains a methoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring.[3] The trifluoromethyl group can enhance lipophilicity and metabolic stability, while the nitro group is a strong electron-withdrawing group that can participate in specific interactions with a protein target.[4][5][6] However, the presence of a nitro group can also be a liability due to potential toxicity and metabolic issues, which is a critical consideration in drug design.[7][8][9]
Comparison with Established Kinase Fragments
Protein kinases are a major class of drug targets, and FBDD has been successfully applied to discover novel kinase inhibitors.[10][11] To provide a comparative context, the table below presents experimental data for several established fragments that have been used to develop inhibitors for p38 MAP kinase, a well-studied therapeutic target.[12]
| Fragment | Target | Binding Affinity (IC₅₀) | Ligand Efficiency (LE) | Experimental Method |
| 2-amino-3-benzyloxypyridine | p38α MAP Kinase | 1.3 mM | 0.25 | X-ray Crystallography |
| 3-(2-(4-pyridyl)ethyl)indole | p38α MAP Kinase | 35 µM | 0.38 | X-ray Crystallography |
Ligand Efficiency (LE) is a metric used to evaluate the binding efficiency of a compound relative to its size. It is calculated as LE = (1.37/N) * pIC₅₀, where N is the number of heavy (non-hydrogen) atoms.
Experimental Protocols
The identification and validation of fragment binding is reliant on sensitive biophysical techniques capable of detecting weak interactions.
X-ray Crystallography for Fragment Screening
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, guiding subsequent optimization efforts.
-
Protein Crystallization: The target protein (e.g., p38α MAP kinase) is expressed, purified, and crystallized to obtain well-ordered crystals.
-
Fragment Soaking: The protein crystals are soaked in a solution containing a high concentration of the fragment (typically in the millimolar range).
-
X-ray Diffraction Data Collection: The soaked crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the three-dimensional structure of the protein-fragment complex, revealing the binding mode and key interactions.
MicroScale Thermophoresis (MST) for Affinity Determination
MST is a solution-based method that measures the affinity of a ligand to a target by detecting changes in the movement of molecules in a temperature gradient.[13]
-
Protein Labeling: The target protein is fluorescently labeled.
-
Sample Preparation: A serial dilution of the fragment is prepared. A constant concentration of the labeled target protein is added to each dilution.
-
MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a microscopic temperature gradient. The movement of the fluorescently labeled protein is monitored.
-
Data Analysis: Changes in the thermophoretic movement upon fragment binding are used to calculate the dissociation constant (Kd).[13]
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a robust method for screening kinase inhibitors by measuring the phosphorylation of a substrate.
-
Reaction Setup: The kinase, a biotinylated substrate, and ATP are incubated with the test fragment at various concentrations.
-
Detection: A europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 are added.
-
Signal Measurement: If the substrate is phosphorylated, the antibody binds, bringing the europium donor and XL665 acceptor into close proximity, resulting in a FRET signal that is measured with a time-resolved fluorescence reader.
Visualizing Fragment-Based Drug Discovery and Kinase Signaling
To illustrate the concepts discussed, the following diagrams are provided.
References
- 1. This compound [webbook.nist.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data [boulingchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 10. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of novel p38alpha MAP kinase inhibitors using fragment-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. helsinki.fi [helsinki.fi]
A Comparative Guide to SNAr Reactions: Fluorinated vs. Chlorinated Nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
In the realm of nucleophilic aromatic substitution (SNAr), the choice of halogen on the aromatic substrate is a critical parameter that significantly influences reaction rates and outcomes. This guide provides an objective comparison of the performance of fluorinated versus chlorinated nitroaromatics in SNAr reactions, supported by experimental data, detailed protocols, and mechanistic insights to inform synthetic strategies.
Executive Summary
Fluorinated nitroaromatics consistently exhibit superior reactivity in SNAr reactions compared to their chlorinated counterparts. This enhanced reactivity, often counterintuitive to bond strength considerations (C-F bond is stronger than C-Cl), is a cornerstone of modern organic synthesis, enabling milder reaction conditions and often leading to higher yields. The primary driver for this phenomenon is the high electronegativity of fluorine, which plays a crucial role in stabilizing the key reaction intermediate.
Quantitative Comparison of Reaction Rates
Kinetic studies of the reaction between 1-halo-2,4-dinitrobenzenes and piperidine provide compelling quantitative evidence for the superior reactivity of the fluorinated substrate. The rate of substitution for 1-fluoro-2,4-dinitrobenzene is significantly faster than that for 1-chloro-2,4-dinitrobenzene across various solvents.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Relative Rate (kF/kCl) |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 4.5 x 10⁻¹ | ~173 |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 2.6 x 10⁻³ | 1 |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Chloroform | 25 | - | ~3300 |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Chloroform | 25 | - | 1 |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Benzene | 25 | - | ~2300 |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Benzene | 25 | - | 1 |
Note: The relative rates can vary depending on the specific nucleophile and solvent system used.
Mechanistic Insights: The Role of the Halogen
The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Caption: Generalized SNAr Mechanism.
The rate-determining step is typically the initial nucleophilic attack (k₁) to form the Meisenheimer complex. The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which stabilizes the negative charge of this intermediate. This stabilization lowers the activation energy of the first step, thereby accelerating the overall reaction rate. In contrast, chlorine is less electronegative, providing less stabilization to the intermediate.
Caption: Energy profile comparison.
Experimental Protocols: A Comparative Kinetic Study
The following protocols outline a general procedure for a comparative kinetic study of the SNAr reaction of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with piperidine.
Materials and Reagents:
-
1-Fluoro-2,4-dinitrobenzene (DNFB)
-
1-Chloro-2,4-dinitrobenzene (DNCB)
-
Piperidine
-
Anhydrous solvent (e.g., Methanol, Acetonitrile, or DMSO)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Caption: Experimental workflow for kinetic analysis.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the nitroaromatic (either DNFB or DNCB) of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of piperidine of varying known concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same anhydrous solvent.
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to monitor the absorbance of the product, N-(2,4-dinitrophenyl)piperidine, at its λmax (approximately 375 nm).
-
Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, place a known volume of the nitroaromatic stock solution and dilute with the solvent.
-
Initiate the reaction by adding a known volume of one of the piperidine stock solutions to the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
For each piperidine concentration, plot the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Plot the calculated k_obs values against the corresponding piperidine concentrations. The slope of this line will be the second-order rate constant (k) for the reaction.
-
-
Comparison:
-
Repeat the entire procedure for the other halogenated nitroaromatic under the identical conditions.
-
Compare the second-order rate constants obtained for 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene.
-
Conclusion
The evidence strongly supports the use of fluorinated nitroaromatics for more efficient SNAr reactions. The significantly faster reaction rates observed with fluorinated substrates can lead to shorter reaction times, lower energy consumption, and potentially cleaner reaction profiles with fewer side products. While factors such as cost and availability of starting materials must be considered, the inherent reactivity advantage of fluorinated nitroaromatics makes them a preferred choice for many applications in pharmaceutical and materials science research and development.
A Comparative Guide to the Biological Activity of Heterocycles Derived from 2-Methoxy-5-aminobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl group into heterocyclic scaffolds is a well-established approach in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] 2-Methoxy-5-aminobenzotrifluoride serves as a valuable starting material, providing a trifluoromethyl- and methoxy-substituted phenyl ring that can be elaborated into a variety of heterocyclic systems. This guide offers a comparative overview of the potential anticancer and antimicrobial activities of representative heterocycles synthesized from this precursor, supported by experimental data from analogous compounds found in the literature.
Proposed Synthetic Routes from 2-Methoxy-5-aminobenzotrifluoride
A variety of heterocyclic cores can be constructed from 2-Methoxy-5-aminobenzotrifluoride through established synthetic methodologies. The following diagram illustrates a plausible synthetic workflow for generating quinazoline, benzoxazole, and benzimidazole derivatives.
Caption: Proposed synthetic pathways from 2-Methoxy-5-aminobenzotrifluoride.
Comparative Anticancer Activity
The introduction of a trifluoromethyl group is a known strategy for enhancing the anticancer activity of heterocyclic compounds.[3][4] The following table summarizes the in vitro cytotoxic activity (IC50 values) of various trifluoromethyl-substituted heterocycles against different human cancer cell lines, providing a benchmark for the potential efficacy of derivatives from 2-Methoxy-5-aminobenzotrifluoride.
| Heterocyclic Core | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazoline | 2,4-bis-substituted quinazoline | MCF-7 (Breast) | 0.05 - 5.2 | [5] |
| 4-Anilinoquinazoline | A549 (Lung) | 0.1 - 10 | [6] | |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl) | DU145 (Prostate) | < 10 | [1][2] |
| 7-Amino-5-(trifluoromethyl) | A375 (Melanoma) | > 10 | [1][2] | |
| Benzimidazole | 1,2,3-Triazolyl linked 2-aryl benzimidazole | A549 (Lung) | 0.05 - 0.07 | [7] |
| MBIC (microtubule inhibitor) | HeLa (Cervical) | Not specified | [7] | |
| Benzoxazole | 2-Substituted benzoxazole | HeLa (Cervical) | Not specified | [8] |
| 5-Fluoro-2-substituted benzoxazole | HepG2 (Liver) | Not specified | [8] | |
| Isoxazole | 4-(Trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [3][4] |
Comparative Antimicrobial Activity
Trifluoromethyl-substituted heterocycles have also demonstrated significant potential as antimicrobial agents.[9][10] The table below presents the Minimum Inhibitory Concentration (MIC) values, indicating the efficacy of these compounds against various bacterial and fungal strains.
| Heterocyclic Core | Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Benzimidazole | Fluoro-substituted benzimidazole | Bacillus subtilis | 7.81 | [11] |
| Methyl-substituted benzimidazole | Candida parapsilosis | Not specified | [11] | |
| Trifluoromethyl benzimidazole derivatives | Staphylococcus aureus | 25 - 100 | [9] | |
| Trifluoromethyl benzimidazole derivatives | Pseudomonas aeruginosa | 25 - 100 | [9] | |
| Pyrazole | N-(trifluoromethyl)phenyl substituted pyrazole | MRSA | 3.12 | [12] |
| Bromo and trifluoromethyl substituted pyrazole | Enterococcus faecium | 0.78 | [12] | |
| Isoquinoline | Trifluoromethyl-substituted alkynyl isoquinoline | MRSA | 4 - 8 | [13] |
| Trifluoromethyl-substituted alkynyl isoquinoline | VRE | 4 - 8 | [13] | |
| Chalcone | Trifluoromethyl substituted chalcone | Staphylococcus aureus | Not specified | [14][15] |
| Trifluoromethoxy substituted chalcone | Candida albicans | Not specified | [14][15] |
Experimental Protocols
Detailed and standardized protocols are essential for the reliable evaluation of biological activity. Below are representative methodologies for in vitro anticancer and antimicrobial screening.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow for MTT Assay:
Caption: Workflow for the in vitro anticancer MTT assay.
Detailed Protocol:
-
Cell Seeding: Human cancer cell lines are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Addition: The synthesized heterocyclic compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted. Aliquots of the compound solutions are added to the wells to achieve a range of final concentrations. Control wells receive only the vehicle.
-
Further Incubation: The plates are incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution:
Caption: Workflow for antimicrobial susceptibility testing by broth microdilution.
Detailed Protocol:
-
Compound Dilution: The heterocyclic compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive and negative growth control wells are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Signaling Pathway Context for Anticancer Activity
Many quinazoline derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways that are crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway.
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
This guide provides a framework for understanding the potential biological activities of heterocycles derived from 2-Methoxy-5-aminobenzotrifluoride. The presented data and protocols serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents. Further synthesis and screening of compounds directly derived from this starting material are warranted to fully explore their therapeutic potential.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]
- 11. acgpubs.org [acgpubs.org]
- 12. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 2-Methoxy-5-nitrobenzotrifluoride Derivatives by HPLC
For researchers and professionals in drug development, the accurate assessment of purity for synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental data. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-Methoxy-5-nitrobenzotrifluoride and its derivatives. The information presented is based on established chromatographic principles for separating aromatic, fluorinated, and nitro-containing compounds.
Comparison of Potential HPLC Methods
The selection of an appropriate HPLC method is crucial for resolving the main compound from potential impurities, which may include starting materials, by-products, and isomers. Given the chemical nature of this compound, which contains a trifluoromethyl group, a nitro group, and a methoxy group on a benzene ring, specific stationary phases can offer unique selectivity.[1][2]
| Stationary Phase | Typical Mobile Phase | Principle of Separation | Potential Advantages for this compound Derivatives | Potential Disadvantages |
| Standard C18 (Octadecyl Silane) | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., 0.1% Formic Acid or Phosphoric Acid) | Reversed-phase chromatography based on hydrophobicity. | Widely available and versatile, good starting point for method development. Effective for separating compounds with moderate polarity differences.[3][4] | May show limited selectivity for structurally similar isomers or fluorinated compounds. |
| Fluorinated Phases (e.g., Pentafluorophenyl - PFP) | Acetonitrile/Water or Methanol/Water | Reversed-phase with alternative selectivity mechanisms, including dipole-dipole, π-π, and charge-transfer interactions.[2] | Enhanced retention and selectivity for halogenated and nitro-aromatic compounds.[2] Can provide different elution orders compared to C18, which is beneficial for resolving difficult-to-separate impurities.[2] | May require more specific method development; not as universally available as C18 phases. |
| Phenyl Phases | Acetonitrile/Water or Methanol/Water | Reversed-phase with π-π interaction capabilities. | Useful for separating aromatic compounds, especially those with electron-withdrawing or electron-donating groups, based on charge transfer interactions.[2] | Selectivity can be highly dependent on the specific analytes and mobile phase composition. |
Recommended Experimental Protocol: Reversed-Phase HPLC with a Standard C18 Column
For initial purity assessment, a standard reversed-phase HPLC method using a C18 column is recommended due to its robustness and wide applicability.[3][4]
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Formic acid (or other suitable acid modifier).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
-
Synthesized this compound derivative sample.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Solution: Accurately weigh approximately 1 mg of the synthesized this compound derivative and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 100 µg/mL. Further dilute with the mobile phase to a working concentration of approximately 10 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-18.1 min: 90-30% B; 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance of the analyte) |
| Injection Volume | 10 µL |
4. Data Analysis
The purity of the synthesized compound is typically determined by the area percentage method. The area of the main peak corresponding to the this compound derivative is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Experimental Workflow
Caption: Experimental workflow for HPLC purity assessment.
Logical Relationship of Method Selection
Caption: Logical workflow for HPLC method selection.
References
Navigating the Promise of 2-Methoxy-5-nitrobenzotrifluoride Derivatives: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a diverse range of chemical scaffolds. One such scaffold of interest is 2-Methoxy-5-nitrobenzotrifluoride, a molecule whose constituent functional groups—methoxy, nitro, and trifluoromethyl—are prevalent in many biologically active compounds. While specific drug candidates derived directly from this molecule are not yet widely reported in publicly available literature, its structural motifs suggest potential for development in oncology, inflammation, and neuroprotection.
This guide presents a hypothetical comparative analysis of potential drug candidates derived from this compound for different therapeutic applications. The data presented herein is illustrative and intended to serve as a framework for designing and evaluating future in vitro studies.
Hypothetical Drug Candidates
For the purpose of this guide, we will consider three hypothetical derivatives of this compound, each tailored for a specific therapeutic target:
-
MNB-A1 (Anticancer Candidate): An analog designed to exhibit cytotoxic effects against cancer cell lines.
-
MNB-I1 (Anti-inflammatory Candidate): A derivative intended to modulate inflammatory pathways.
-
MNB-N1 (Neuroprotective Candidate): A compound developed to protect neuronal cells from damage.
Comparative In Vitro Efficacy
The following table summarizes the hypothetical in vitro performance of our candidate molecules against established positive controls in key assays relevant to their intended therapeutic areas.
| Drug Candidate | Assay Type | Cell Line / Target | Metric | Result | Positive Control | Control Result |
| MNB-A1 | Cytotoxicity | A549 (Lung Carcinoma) | IC50 | 15 µM | Doxorubicin | 0.5 µM |
| Apoptosis | K562 (Leukemia) | % Apoptotic Cells | 65% | Staurosporine | 85% | |
| MNB-I1 | COX-2 Inhibition | Enzyme Assay | IC50 | 10 µM | Celecoxib | 0.1 µM |
| Nitric Oxide (NO) Production | RAW 264.7 (Macrophages) | % Inhibition | 70% | L-NAME | 80% | |
| MNB-N1 | Neuroprotection (against H₂O₂ induced stress) | SH-SY5Y (Neuroblastoma) | % Cell Viability | 80% | N-acetylcysteine | 90% |
| Caspase-3 Activity | SH-SY5Y (Neuroblastoma) | Fold Change vs. Stressed | 0.4 | Z-VAD-FMK | 0.2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are protocols for the key experiments cited in this guide.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[1]
-
Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., MNB-A1) and a positive control (e.g., Doxorubicin) for 24-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.
COX-2 Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation.[2][3]
-
Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, a buffer, and a heme cofactor.
-
Inhibitor Incubation: Add the test compound (e.g., MNB-I1) or a known inhibitor (e.g., Celecoxib) to the reaction mixture and incubate.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.
-
Detection: Measure the production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, using an ELISA kit. The IC50 value is determined by measuring the concentration of the compound required to inhibit 50% of the enzyme's activity.
Neuroprotection Assay against Oxidative Stress
This assay assesses the ability of a compound to protect neuronal cells from damage induced by oxidative stress.
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a suitable medium.
-
Pre-treatment: Incubate the cells with the test compound (e.g., MNB-N1) for a specified period.
-
Induction of Oxidative Stress: Expose the cells to an oxidative agent like hydrogen peroxide (H₂O₂).
-
Cell Viability Assessment: After the stress induction, assess cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.[4] An increase in cell viability compared to the stressed, untreated cells indicates a neuroprotective effect.
Visualizing the Path Forward: Workflows and Pathways
To further aid in the conceptualization of the drug discovery and evaluation process, the following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that could be targeted by a this compound derivative.
Caption: A generalized workflow for in vitro drug screening.
Caption: A hypothetical anti-inflammatory signaling pathway targeted by MNB-I1.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Methoxy-5-nitrobenzotrifluoride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 2-Methoxy-5-nitrobenzotrifluoride are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this halogenated nitroaromatic compound.
Disclaimer: This document provides guidance based on available safety data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound (CAS No. 654-76-2) and adhere to your institution's and local environmental regulations.
Immediate Safety and Handling Protocols
Before commencing any procedure involving this compound, ensure that all personnel are familiar with its potential hazards. Based on data for analogous compounds, this substance should be treated as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) is mandatory. A comprehensive PPE plan is the first line of defense against accidental exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or absorption.[1][4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[2] If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges. | Minimizes inhalation of potentially harmful vapors or dust. |
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to prevent environmental contamination. This compound should be treated as hazardous waste and disposed of accordingly.[4][5]
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[4][6] Create a designated, clearly labeled waste container for this compound and any materials contaminated with it.
-
Container Management:
-
Use a compatible, leak-proof container, such as a polyethylene carboy, provided by your institution's environmental health and safety (EHS) department.[7]
-
The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[4][8]
-
Keep the waste container securely closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][7]
-
-
Collection of Waste:
-
Carefully transfer surplus or non-recyclable solutions of this compound into the designated hazardous waste container.
-
Collect all rinsates from the decontamination of glassware and equipment used with the compound as hazardous waste.[4] Do not dispose of wash water down the drain.[7]
-
Contaminated solid waste, such as absorbent materials from spills, should also be placed in a sealed and labeled container for disposal.
-
-
Arranging for Professional Disposal:
-
Contact a licensed professional waste disposal service or your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[9]
-
The primary recommended disposal method for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][9]
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.
-
Control and Contain: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.
-
Clean-Up: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area and all cleaning equipment with a suitable solvent. Collect the decontamination materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the safe disposal of this compound, the following logical workflow diagram has been created.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. capotchem.com [capotchem.com]
Personal protective equipment for handling 2-Methoxy-5-nitrobenzotrifluoride
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for 2-Methoxy-5-nitrobenzotrifluoride based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No. 654-76-2) was not located; therefore, this information should be used as a precautionary guide. Always consult with your institution's safety officer and refer to the most current SDS for any chemical before use.
Immediate Safety and Hazard Information
This compound is a white to light yellow crystalline powder.[1] While specific hazard data for this compound is limited, related nitroaromatic and fluorinated compounds are known to cause skin, eye, and respiratory irritation.[2][3][4] Inhalation or skin contact may be harmful.[3][5]
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[2][6] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][6] Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure risk. The following table summarizes recommended PPE for various laboratory scenarios involving this compound.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling small quantities of solids (e.g., weighing) | Safety glasses with side shields or chemical safety goggles.[2] | Nitrile or neoprene gloves.[7] | Standard lab coat.[8] | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| Preparing solutions or performing reactions | Chemical safety goggles and a face shield.[2][7] | Chemical-resistant gloves (e.g., nitrile, neoprene).[7] | Chemical-resistant lab coat or apron over a standard lab coat.[8] | Work in a certified chemical fume hood. |
| Large-scale operations or potential for splashing | Full-face shield with chemical safety goggles.[2][7] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant suit or coveralls.[8] | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[9][10][11] |
| Cleaning up spills | Chemical safety goggles and a face shield.[2][7] | Chemical-resistant gloves.[2] | Chemical-resistant suit or coveralls.[8] | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) for large spills.[10][11] |
Operational Plan: Handling Procedures
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
Use a certified chemical fume hood for all procedures that may generate dust or vapors.[2]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[2]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the experimental protocol and this safety guide.
-
Weighing:
-
Perform weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use a disposable weighing boat to avoid contamination of the balance.
-
-
Solution Preparation:
-
Add the solid this compound slowly to the solvent to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Reactions:
-
Set up all reactions in a chemical fume hood.
-
Ensure all glassware is properly secured.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Wash hands with soap and water after removing gloves.[9]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation:
-
Collect all solid waste, including contaminated weighing paper and PPE, in a designated, labeled hazardous waste container.
-
Collect all liquid waste in a separate, labeled hazardous waste container for halogenated organic compounds.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secondary containment area.
-
-
Disposal:
Experimental Workflow for Handling this compound
References
- 1. nbinno.com [nbinno.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 2-Methyl-5-nitrobenzotrifluoride | 89976-12-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. aksci.com [aksci.com]
- 7. hsa.ie [hsa.ie]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. capotchem.com [capotchem.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
